Prosulpride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxy-N-[(1-propylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-3-8-19-9-4-5-12(19)11-18-16(20)14-10-13(24(17,21)22)6-7-15(14)23-2/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,18,20)(H2,17,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEAUPPGLDXGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874855 | |
| Record name | Prosulpride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68556-59-2 | |
| Record name | 5-(Aminosulfonyl)-2-methoxy-N-[(1-propyl-2-pyrrolidinyl)methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68556-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prosulpride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068556592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prosulpride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prosulpride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROSULPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9JT455SZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Prosulpride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthetic pathway for Prosulpride, a substituted benzamide with antipsychotic and prokinetic properties. The document outlines the key precursors, reaction steps, and experimental protocols involved in its synthesis. Furthermore, it delves into the signaling pathways associated with its mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis.
Overview of the Synthesis Pathway
The synthesis of this compound, chemically known as N-((1-propylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide, is a multi-step process that can be conceptually divided into three main stages:
-
Synthesis of the Benzamide Moiety: Preparation of the key intermediate, 2-methoxy-5-sulfamoylbenzoic acid or its activated derivatives.
-
Synthesis of the Amine Moiety: Preparation of the chiral amine, (S)-(1-propylpyrrolidin-2-yl)methanamine.
-
Amide Coupling: Condensation of the benzamide and amine moieties to yield the final this compound molecule.
The overall synthetic scheme is depicted below.
Synthesis of Precursors
Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate
A key precursor for the benzamide portion of this compound is methyl 2-methoxy-5-sulfamoylbenzoate. A common and efficient method for its synthesis involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate in the presence of a copper catalyst.
Experimental Protocol:
-
To a reaction flask equipped with a reflux condenser, add methyl 2-methoxy-5-chlorobenzoate (1.0 eq), sodium aminosulfinate (1.05-1.2 eq), a copper catalyst (e.g., cuprous bromide or cuprous chloride, 0.05-0.1 eq), and a suitable solvent such as tetrahydrofuran (THF).
-
Heat the reaction mixture to a temperature between 45-65°C and maintain for 8-16 hours.
-
Upon completion of the reaction, add activated carbon to the mixture and filter while hot to remove the catalyst and other solid byproducts.
-
The filtrate is then concentrated under reduced pressure to yield methyl 2-methoxy-5-sulfamoylbenzoate as a white crystalline powder.
| Parameter | Value | Reference |
| Reactants | ||
| Methyl 2-methoxy-5-chlorobenzoate | 1.0 eq | [1][2] |
| Sodium aminosulfinate | 1.05 - 1.2 eq | [1] |
| Copper Catalyst (e.g., CuBr) | 0.05 - 0.1 eq | [2] |
| Reaction Conditions | ||
| Solvent | Tetrahydrofuran (THF) | [2] |
| Temperature | 45 - 65 °C | [1] |
| Reaction Time | 8 - 16 hours | [1] |
| Yield | 94.5 - 96.55% | [2] |
| Purity (HPLC) | >99.5% | [2] |
Table 1: Quantitative Data for the Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate.
The resulting methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-methoxy-5-sulfamoylbenzoic acid, using standard basic hydrolysis conditions followed by acidification.
Synthesis of (S)-(1-propylpyrrolidin-2-yl)methanamine
The chiral amine precursor, (S)-(1-propylpyrrolidin-2-yl)methanamine, can be synthesized starting from the readily available amino acid, (S)-proline. The synthesis involves N-alkylation with a propyl group, followed by conversion of the carboxylic acid to a primary amine. A plausible synthetic route is outlined below.
Experimental Workflow:
Experimental Protocol (General Outline):
-
N-Propylation of (S)-Proline: (S)-Proline is reacted with a propylating agent, such as propyl iodide or propyl bromide, in the presence of a base like potassium carbonate in a suitable solvent (e.g., DMF or acetonitrile) to yield (S)-1-propylproline.
-
Amide Formation: The carboxylic acid of (S)-1-propylproline is converted to an amide. This can be achieved by first activating the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with ammonia.
-
Reduction of the Amide: The resulting (S)-1-propyl-2-pyrrolidinecarboxamide is then reduced to the primary amine, (S)-(1-propylpyrrolidin-2-yl)methanamine, using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF.
Final Amide Coupling to Synthesize this compound
The final step in the synthesis of this compound is the formation of an amide bond between 2-methoxy-5-sulfamoylbenzoic acid and (S)-(1-propylpyrrolidin-2-yl)methanamine. This can be achieved through direct amidation of the carboxylic acid using a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride. A method analogous to the synthesis of Sulpiride can be employed.
Experimental Protocol:
-
In a reaction flask, dissolve 2-methoxy-5-sulfamoylbenzoic acid (1.0 eq) and (S)-(1-propylpyrrolidin-2-yl)methanamine (1.0-1.2 eq) in a suitable aprotic solvent such as pyridine or dichloromethane.
-
Add a coupling agent. For instance, phosphorous trichloride can be added dropwise to the solution while maintaining the temperature at around 20°C.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours.
-
The solvent is then removed under vacuum, and the residue is worked up by extraction with an acidic aqueous solution.
-
Basification of the aqueous layer with ammonia will precipitate the crude product.
-
The precipitate is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
| Parameter | Value (Analogous to Sulpiride Synthesis) |
| Reactants | |
| 2-Methoxy-5-sulfamoylbenzoic acid | 1.0 eq |
| (S)-(1-ethyl-2-aminomethylpyrrolidine) | ~1.7 eq (in excess) |
| Coupling Agent | |
| Phosphorous trichloride | ~0.6 eq |
| Reaction Conditions | |
| Solvent | Pyridine |
| Temperature | Reflux |
| Reaction Time | ~4.5 hours |
| Yield | ~74.3% |
Table 2: Quantitative Data for the Final Amide Coupling Step (based on an analogous reaction for Sulpiride synthesis).
Signaling Pathways of this compound
This compound exerts its therapeutic effects through a dual mechanism of action, acting as both a dopamine D2/D3 receptor antagonist and a serotonin 5-HT4 receptor agonist.
Dopamine D2/D3 Receptor Antagonism
As an antagonist at D2 and D3 dopamine receptors, this compound blocks the binding of dopamine. These receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Inhibition of this signaling pathway leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).
Serotonin 5-HT4 Receptor Agonism
As a 5-HT4 receptor agonist, this compound mimics the action of serotonin at these receptors. 5-HT4 receptors are GPCRs that couple to Gs proteins. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and PKA activation. This mechanism is primarily responsible for the prokinetic effects of this compound in the gastrointestinal tract.
References
The Neuroleptic Landscape of Aminosulfonylbenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neuroleptic activity of aminosulfonylbenzamide derivatives, a class of atypical antipsychotics. It delves into their mechanism of action, structure-activity relationships, and the experimental methodologies used to characterize their pharmacological profile. Quantitative data on receptor binding affinities are presented in structured tables for comparative analysis. Detailed experimental protocols for key in vitro and in vivo assays are provided to aid in the research and development of novel therapeutic agents. Furthermore, critical signaling pathways are visualized using Graphviz diagrams to offer a clear understanding of the molecular cascades underlying the therapeutic and adverse effects of these compounds.
Introduction
Aminosulfonylbenzamide derivatives represent a significant class of atypical antipsychotic drugs, distinguished by their unique pharmacological profiles. Unlike first-generation antipsychotics, these compounds exhibit a lower propensity for extrapyramidal side effects (EPS), while effectively managing both the positive and negative symptoms of schizophrenia.[1][2] Prominent members of this class, such as amisulpride and sulpiride, have been instrumental in advancing our understanding of the neurobiology of psychosis and have paved the way for the development of safer and more effective treatments.[3][4] This guide will explore the core aspects of their neuroleptic activity, providing a technical resource for professionals in the field of drug discovery and development.
Mechanism of Action
The primary mechanism of action for aminosulfonylbenzamide derivatives is the selective antagonism of dopamine D2 and D3 receptors.[3][5] A hallmark of these compounds is their dose-dependent dual action. At low doses, they preferentially block presynaptic D2/D3 autoreceptors, which leads to an increase in dopamine release and neurotransmission.[6][7] This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and their antidepressant effects.[6][7] At higher doses, they act as antagonists at postsynaptic D2 and D3 receptors, predominantly in the limbic system, which is responsible for their antipsychotic effects on positive symptoms.[5][6] This limbic selectivity is a key factor in their reduced risk of inducing extrapyramidal symptoms compared to typical antipsychotics.[8]
Some derivatives also exhibit affinity for serotonin receptors, such as 5-HT7 and 5-HT2A, which may contribute to their overall therapeutic profile, including potential antidepressant and anxiolytic effects.[6][9] However, their affinity for other receptors like adrenergic, cholinergic, and histaminergic receptors is generally low, contributing to a more favorable side-effect profile.[8][10]
Quantitative Data: Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki or IC50 values in nM) of selected aminosulfonylbenzamide derivatives for key dopamine and serotonin receptors. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Binding Affinities (Ki, nM) of Amisulpride and its Enantiomers
| Compound | D2 Receptor | D3 Receptor | 5-HT7 Receptor | 5-HT2A Receptor |
| (±)-Amisulpride | 3.0[6] | 3.5[6] | 11.5[6] | No significant affinity[8] |
| (S)-Amisulpride | 1.0[9][11] | ~3.6[4] | 1,900[6] | - |
| (R)-Amisulpride | ~40[9] | - | 47[6] | - |
Table 2: Binding Affinities (IC50, nM) of Sulpiride and Sultopride
| Compound | D2 Receptor | D3 Receptor |
| Sulpiride | 181[4] | 17.5[4] |
| Sultopride | 120[4] | 4.8[4] |
Table 3: Binding Affinities (Ki, nM) of Other Aminosulfonylbenzamide Derivatives
| Compound | D2 Receptor | D3 Receptor | D4 Receptor | 5-HT1A Receptor | α1-Adrenergic Receptor |
| Mazapertine (RWJ-37796) | < 3[12] | < 3[12] | < 3[12] | < 3[12] | < 3[12] |
| YM-43611 | 231[5] | 21[5] | 2.1[5] | - | - |
Structure-Activity Relationships (SAR)
The neuroleptic activity of aminosulfonylbenzamide derivatives is significantly influenced by their chemical structure. Key SAR observations include:
-
Benzamide Moiety: The substituted benzamide core is essential for activity. Modifications to the substituents on the aromatic ring can modulate receptor affinity and selectivity. For instance, a methoxy group at the 2-position and an aminosulfonyl group at the 5-position are common features.[12]
-
Side Chain: The nature of the side chain attached to the amide nitrogen plays a crucial role. For many potent derivatives, this is a substituted pyrrolidinyl or piperidinyl ring. The stereochemistry of the side chain is also critical, with the (S)-enantiomer of amisulpride showing significantly higher affinity for the D2 receptor than the (R)-enantiomer.[6][9]
-
Substituents on the Side Chain Nitrogen: Alkyl or benzyl groups on the nitrogen of the heterocyclic side chain can influence potency and selectivity. For example, replacing an ethyl group with a benzyl group on the terminal nitrogen of metoclopramide analogues enhances neuroleptic activity.[13]
-
Aromatic Ring Substituents: The type and position of substituents on the benzamide ring impact D2 receptor affinity. Hydrophobic substituents at the 3-position and electron-donating groups at the 5-position have been shown to increase binding affinity.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the neuroleptic activity of aminosulfonylbenzamide derivatives.
In Vitro Receptor Binding Assays
Objective: To determine the affinity of test compounds for specific neurotransmitter receptors.
Protocol: Radioligand Binding Assay for Dopamine D2 Receptors
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein per well).
-
Add increasing concentrations of the test compound.
-
Add a fixed concentration of a radiolabeled ligand specific for the D2 receptor (e.g., [³H]-spiperone).
-
To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol) to a separate set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Behavioral Assays
Objective: To assess the antipsychotic-like effects of test compounds in animal models.
Protocol: Apomorphine-Induced Stereotypy in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats. Acclimatize the animals to the testing environment.
-
Drug Administration:
-
Administer the test compound or vehicle (e.g., saline) intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine (a dopamine agonist, e.g., 1-2 mg/kg, s.c.) to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).
-
-
Behavioral Observation:
-
Immediately after apomorphine injection, place each rat in an individual observation cage.
-
Observe and score the intensity of stereotyped behaviors at regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 60 minutes). A common scoring scale ranges from 0 (no stereotypy) to 4 or 6 (continuous, intense stereotypy).
-
-
Data Analysis:
-
Calculate the total stereotypy score for each animal.
-
Compare the scores of the drug-treated groups to the vehicle-treated control group.
-
Determine the dose of the test compound that produces a significant reduction in apomorphine-induced stereotypy.
-
Protocol: Conditioned Avoidance Response (CAR)
-
Apparatus: Use a two-way shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the foot shock, are presented.
-
Training:
-
Place a rat in the shuttle box.
-
Present the CS for a short duration (e.g., 5-10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the US is not delivered.
-
If the rat fails to move, the US is delivered until the rat escapes to the other compartment (an escape response).
-
Repeat this procedure for a set number of trials per day until the animals reach a stable performance of avoidance responses.
-
-
Testing:
-
Administer the test compound or vehicle.
-
After the appropriate pretreatment time, place the rat in the shuttle box and conduct a session of CAR trials.
-
Record the number of avoidance responses, escape responses, and failures to escape.
-
-
Data Analysis:
-
A compound with antipsychotic potential will selectively suppress the conditioned avoidance response without significantly affecting the escape response.[1] Calculate the percentage of avoidance and escape responses for each treatment group and compare them to the vehicle control.
-
Assessment of Side Effects
Objective: To evaluate the potential for extrapyramidal symptoms and hyperprolactinemia.
Protocol: Catalepsy Bar Test in Rats
-
Apparatus: A horizontal bar is placed at a height where the rat's forepaws can be placed on it while its hind paws remain on the floor.
-
Procedure:
-
Administer the test compound or vehicle.
-
At various time points after administration, gently place the rat's forepaws on the bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A significant increase in descent latency compared to the vehicle-treated group is indicative of catalepsy, a proxy for EPS.
-
Protocol: Measurement of Prolactin Levels in Rats
-
Sample Collection:
-
Administer the test compound or vehicle.
-
At a specified time point, collect blood samples from the rats.
-
Separate the serum or plasma and store it frozen until analysis.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use a commercially available rat prolactin ELISA kit.
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a microplate with a prolactin-specific antibody.
-
Adding standards and samples to the wells.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Measuring the absorbance using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known prolactin standards.
-
Determine the prolactin concentration in the samples by interpolating their absorbance values on the standard curve.
-
A significant increase in prolactin levels in the drug-treated group compared to the vehicle group indicates hyperprolactinemia.[4]
-
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by aminosulfonylbenzamide derivatives.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Their antagonism by aminosulfonylbenzamide derivatives leads to a disinhibition of adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[6][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Data-Driven Taxonomy for Antipsychotic Medication: A New Classification System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The development of dopamine D2-receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Prosulpride and its Affinity for the Dopamine D2 Receptor: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the affinity of prosulpride for the dopamine D2 receptor, a critical target in the development of antipsychotic and other neuroleptic agents. Due to a notable scarcity of publicly available quantitative binding data for this compound, this document presents a comprehensive overview of the methodologies used to characterize such interactions. To provide a valuable comparative context, affinity data for the structurally and functionally related benzamide derivatives, amisulpride and sulpiride, are included. This guide details standardized experimental protocols for radioligand binding and functional assays and includes visualizations of key experimental workflows and signaling pathways to support researchers in the design and interpretation of studies aimed at characterizing novel D2 receptor ligands.
Introduction to this compound and Dopamine D2 Receptor Interaction
This compound, with the chemical name N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-sulfamoylbenzamide, is a substituted benzamide derivative. Compounds of this class are known to exhibit antagonist activity at dopamine D2 receptors, a key mechanism of action for many antipsychotic drugs. The dopamine D2 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in various neurological processes, and its dysregulation is implicated in psychiatric disorders such as schizophrenia.[1] Antagonism of D2 receptor signaling in the mesolimbic pathway is a primary therapeutic target for alleviating the positive symptoms of schizophrenia.[2]
Despite its classification as a dopamine receptor inhibitor, a thorough review of scientific literature and patent databases reveals a significant lack of specific quantitative binding affinity data (e.g., K_i, IC_50) for this compound at the dopamine D2 receptor. To facilitate a deeper understanding of its potential pharmacological profile, this guide provides affinity data for the well-characterized and structurally similar compounds, amisulpride and sulpiride.
Quantitative Affinity Data for Related Benzamide Derivatives
The following table summarizes the in vitro binding affinities of amisulpride and sulpiride for the human dopamine D2 receptor. This data is provided to serve as a reference point for the potential affinity of this compound, given their shared chemical scaffold.
| Compound | Receptor | Radioligand | K_i (nM) | Reference |
| Amisulpride | Human Dopamine D2 | [³H]Raclopride | 2.8 | [1] |
| (S)-Sulpiride | Human Dopamine D2 | Not Specified | ~15 |
Note: K_i (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower K_i value indicates a higher binding affinity.
Experimental Protocols for Determining Dopamine D2 Receptor Affinity
The following are detailed, representative protocols for conducting in vitro assays to determine the binding affinity and functional activity of a test compound like this compound at the dopamine D2 receptor.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibition constant (K_i) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent D2 antagonist, such as spiperone or haloperidol.
-
Incubation Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the D2 receptor-expressing cells and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the incubation buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of the cell membrane preparation.
-
A fixed concentration of [³H]-Spiperone (typically at or below its K_d value, e.g., 0.5 nM).[3]
-
A range of concentrations of the test compound (this compound).
-
For total binding wells, add only the membrane preparation and radioligand.
-
For non-specific binding wells, add the membrane preparation, radioligand, and the non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[3]
-
Caption: Workflow of a radioligand competition binding assay.
Functional Assay: cAMP Inhibition
This assay measures the functional consequence of D2 receptor activation or inhibition. The D2 receptor is coupled to the G_i/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at the dopamine D2 receptor by measuring its effect on cAMP levels.
Materials:
-
Cell Line: A cell line expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or engineered to express a cAMP biosensor.
-
Stimulating Agent: Forskolin (an adenylyl cyclase activator).
-
Agonist Control: A known D2 receptor agonist (e.g., quinpirole).
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luciferase-based).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.
-
Assay Setup (Antagonist Mode):
-
Pre-incubate the cells with a range of concentrations of the test compound (this compound).
-
Add a fixed concentration of the agonist control (e.g., the EC_80 of quinpirole) to all wells except the basal control.
-
Add forskolin to all wells to stimulate cAMP production.
-
-
Incubation: Incubate the plate for a specified time at 37°C to allow for receptor signaling and cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the test compound concentration.
-
An antagonist will reverse the agonist-induced inhibition of cAMP production in a dose-dependent manner.
-
The data can be used to calculate the IC_50 of the antagonist and subsequently its K_b (equilibrium dissociation constant).
-
To test for agonist activity, the compound would be added in the absence of a known agonist. A decrease in forskolin-stimulated cAMP levels would indicate agonism.
-
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a member of the D2-like family of dopamine receptors, which are coupled to the inhibitory G protein, G_i/o. Upon activation by an agonist, the D2 receptor initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway is fundamental to the modulatory role of dopamine in the central nervous system. An antagonist, such as a substituted benzamide, binds to the receptor but does not activate it, thereby blocking the effects of the endogenous agonist, dopamine.
Caption: Dopamine D2 receptor signaling pathway modulation.
Conclusion
While specific quantitative data on the dopamine D2 receptor affinity of this compound remains elusive in the public domain, its structural similarity to known D2 antagonists like amisulpride and sulpiride strongly suggests a comparable mechanism of action. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate the pharmacological properties of this compound and other novel compounds targeting the dopamine D2 receptor. Further research is warranted to definitively characterize the binding affinity and functional profile of this compound to better understand its therapeutic potential.
References
In Vitro Characterization of Prosulpride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Prosulpride. While direct data for a compound explicitly named "this compound" is limited in the public domain, the available information strongly suggests that it is a prodrug or a closely related analog of sulpiride, a well-characterized substituted benzamide antipsychotic. Therefore, this document focuses on the in vitro properties of sulpiride and the structurally similar compound, amisulpride, to infer the pharmacological characteristics of the active moiety of this compound.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's receptor binding affinity, functional activity, and the signaling pathways it modulates. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with the DOT language.
Pharmacological Profile
This compound, through its active metabolite, is a selective antagonist of dopamine D2 and D3 receptors.[1][2] This is a characteristic feature of substituted benzamide antipsychotics.[3] Additionally, evidence from the related compound amisulpride suggests potential interactions with serotonin receptors, particularly the 5-HT7 and 5-HT2B subtypes.[4][5]
Receptor Binding Affinity
The binding affinity of a compound to its target receptors is a critical determinant of its potency and selectivity. Radioligand binding assays are employed to determine the equilibrium dissociation constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of Sulpiride and Amisulpride
| Receptor | Sulpiride | Amisulpride |
| Dopamine D2 | 181[5] | 27[5] |
| Dopamine D3 | 17.5[5] | 3.6[5] |
| Serotonin 5-HT7 | - | 11.5[5] |
| Serotonin 5-HT2B | - | 13[5] |
Functional Activity
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor. For G protein-coupled receptors (GPCRs) like dopamine and serotonin receptors, functional activity is often assessed by measuring the modulation of second messenger levels, such as cyclic adenosine monophosphate (cAMP).
Table 2: Functional Activity (IC50/EC50, nM) of Sulpiride and Amisulpride
| Assay | Receptor | Sulpiride | Amisulpride |
| cAMP Inhibition (IC50) | Dopamine D2 | - | 27[5] |
| cAMP Inhibition (IC50) | Dopamine D3 | - | 3.6[5] |
Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response. Data for sulpiride in functional cAMP assays is less commonly reported but its antagonist activity at D2 receptors is well-established.[1][3]
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity of this compound's active form to dopamine and serotonin receptors.
Objective: To determine the Ki value of the test compound at specific G protein-coupled receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human recombinant D2, D3, 5-HT7 receptors)
-
Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2, [3H]-7-OH-DPAT for D3, [3H]-LSD for 5-HT7)
-
Test compound (active form of this compound) at various concentrations
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., haloperidol for D2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Plate Setup: Add assay buffer, test compound at various dilutions, and a fixed concentration of the radioligand to the wells of a 96-well plate. For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram:
cAMP Functional Assay
This protocol describes a common method to assess the functional antagonism of this compound's active form at Gi/o-coupled receptors like the dopamine D2 receptor.
Objective: To determine the IC50 value of the test compound by measuring its ability to inhibit agonist-induced changes in intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the Gi/o-coupled receptor of interest (e.g., Dopamine D2)
-
Cell culture medium
-
Agonist for the receptor (e.g., Dopamine)
-
Test compound (active form of this compound) at various concentrations
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well cell culture plates
-
Plate reader capable of detecting the signal from the cAMP assay kit
Procedure:
-
Cell Plating: Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (antagonist).
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., EC80 of dopamine) in the presence of forskolin to all wells except the negative control.
-
Incubation: Incubate the plate for a specific time at 37°C to allow for the modulation of cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the concentration of the test compound. Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.
Workflow Diagram:
Signaling Pathways
This compound's active metabolite primarily exerts its effects by antagonizing dopamine D2 receptors, which are Gi/o-coupled. This antagonism blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to a relative increase in intracellular cAMP levels.
Diagram of Dopamine D2 Receptor Signaling Pathway Antagonism:
References
- 1. researchgate.net [researchgate.net]
- 2. In silico Analysis of Sulpiride, Synthesis, Characterization and In vitro Studies of its Nanoparticle for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulpiride: assessment of a pharmacologically and chemically distinct neuroleptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
The Pharmacological Profile of Substituted Benzamide Antipsychotics: Amisulpride and Levosulpride
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profiles of Amisulpride and Levosulpride, two prominent substituted benzamide antipsychotics. As the user's initial query for "Prosulpride" yielded closely related compounds, this document focuses on these well-characterized agents, which are selective dopamine D2/D3 receptor antagonists. This guide details their mechanism of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and key experimental methodologies used for their characterization. Quantitative data are presented in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
Amisulpride and Levosulpride are atypical antipsychotic drugs belonging to the substituted benzamide class. Their primary mechanism of action involves the selective antagonism of dopamine D2 and D3 receptors.[1][2][3] This selectivity, particularly for limbic versus striatal dopamine receptors, is thought to contribute to their atypical profile, characterized by efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects compared to classical neuroleptics.[2][4] Levosulpride is the levorotatory (S)-enantiomer of sulpiride and is reported to have a more favorable pharmacological profile.[5] This guide will delve into the detailed pharmacological characteristics of both Amisulpride and Levosulpride.
Mechanism of Action
The therapeutic effects of Amisulpride and Levosulpride are primarily mediated through their high-affinity antagonism of dopamine D2 and D3 receptors.[2][6] At higher doses, they block postsynaptic D2/D3 receptors, which is associated with their antipsychotic effects on positive symptoms.[4][7] In contrast, at lower doses, they preferentially block presynaptic D2/D3 autoreceptors.[2][7] This action inhibits the negative feedback loop on dopamine synthesis and release, leading to an increase in dopaminergic neurotransmission, which is thought to contribute to their efficacy against negative symptoms and their antidepressant effects.[2][4]
Signaling Pathway
The antagonism of D2 and D3 receptors by Amisulpride and Levosulpride primarily impacts the Gαi/o-coupled signaling pathway. D2/D3 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Amisulpride and Levosulpride prevent this inhibition, thereby modulating downstream signaling cascades.
References
- 1. Amisulpride - Wikipedia [en.wikipedia.org]
- 2. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levosulpiride - Wikipedia [en.wikipedia.org]
- 4. psychscenehub.com [psychscenehub.com]
- 5. What is the mechanism of Levosulpiride? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Pharmacology of Prosulpride Analogues: A Technical Guide to Structure, Activity, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Prosulpride is a substituted benzamide derivative characterized by a core structure that imparts selective affinity for dopamine D2 and D3 receptors. This class of compounds has garnered attention for its atypical antipsychotic profile, which is associated with a lower incidence of extrapyramidal side effects compared to traditional neuroleptics. The therapeutic effects of this compound and its analogues are primarily attributed to their modulation of dopaminergic neurotransmission in the mesolimbic and mesocortical pathways of the brain. Understanding the nuanced relationships between their chemical structure, receptor binding affinity, and functional activity is paramount for the rational design of new and improved therapeutic agents.
Structural Analogues and Derivatives: A Comparative Analysis
The pharmacological profile of this compound analogues is intricately linked to their molecular structure. Modifications to the core benzamide scaffold, particularly at the pyrrolidine ring and the aromatic ring substituents, can significantly influence receptor affinity, selectivity, and pharmacokinetic properties. Amisulpride and nemonapride serve as exemplary analogues for dissecting these structure-activity relationships.
Core Benzamide Scaffold
The substituted benzamide moiety is the foundational pharmacophore responsible for dopamine D2 receptor antagonism. Key structural features include:
-
2-Methoxy Group: This group is a common feature in many active benzamide antipsychotics and is believed to contribute to the optimal orientation of the molecule within the receptor binding pocket.
-
5-Sulfamoyl Group (or derivatives): The nature of the substituent at the 5-position of the benzene ring is a critical determinant of activity. In this compound, this is a sulfamoyl group. Variations in this group can modulate both potency and selectivity.
-
N-Substituted Pyrrolidinylmethyl Side Chain: This side chain plays a crucial role in interacting with the dopamine receptor. The stereochemistry and the nature of the substituent on the pyrrolidine nitrogen are key for high affinity.
Quantitative Structure-Activity Relationship (SAR)
The following tables summarize the in vitro binding affinities of key this compound analogues for dopamine and serotonin receptors. This data provides a quantitative basis for understanding the structure-activity relationships within this chemical class.
| Compound | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) | Serotonin 5-HT1A Ki (nM) | Serotonin 5-HT2A Ki (nM) | Reference(s) |
| Amisulpride | 3.0 | 3.5 | >1000 | >1000 | [1] |
| Nemonapride | 0.16 | 0.26 | 1.8 | 9.4 | [2] |
Table 1: In Vitro Receptor Binding Affinities of this compound Analogues. This table presents the inhibitory constants (Ki) of amisulpride and nemonapride at various neurotransmitter receptors, highlighting their high affinity and selectivity for the D2-like dopamine receptors.
Experimental Protocols
The characterization of this compound analogues involves a combination of in vitro and in vivo experimental procedures to determine their pharmacological profile.
In Vitro Dopamine D2 Receptor Binding Assay
This assay quantifies the affinity of a test compound for the dopamine D2 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.
Principle: This is a competitive radioligand binding assay. A radiolabeled ligand with known high affinity for the D2 receptor (e.g., [3H]-Spiperone) is incubated with a source of D2 receptors (e.g., rat striatal membranes). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptors is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Materials:
-
Rat striatal tissue homogenate (source of D2 receptors)
-
[3H]-Spiperone (radioligand)
-
Test compound (this compound analogue)
-
Haloperidol (for determining non-specific binding)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Assay Setup: In test tubes, combine the membrane preparation, [3H]-Spiperone at a fixed concentration (typically near its Kd), and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of a known D2 antagonist like haloperidol instead of the test compound.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Catalepsy Test in Rats
This behavioral test is used to assess the potential for a compound to induce extrapyramidal side effects, a common adverse effect of dopamine D2 receptor antagonists.
Objective: To evaluate the cataleptic effects of a this compound analogue in rats.
Principle: Catalepsy is a state of motor immobility and waxy flexibility. In rodents, it can be induced by dopamine D2 receptor antagonists. The test measures the time an animal maintains an externally imposed posture.
Materials:
-
Male Wistar rats (180-220 g)
-
Test compound (this compound analogue)
-
Vehicle control (e.g., saline)
-
Haloperidol (positive control)
-
Horizontal bar (e.g., 1 cm in diameter, elevated 9 cm from the surface)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or haloperidol to the rats via a specific route (e.g., intraperitoneally).
-
Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Measurement: Start the stopwatch and measure the time until the rat removes both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Record the descent latency for each animal at each time point. Compare the mean descent latencies between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). An increase in descent latency indicates a cataleptic effect.
Signaling Pathways and Experimental Workflows
The pharmacological effects of this compound analogues are mediated through their interaction with specific intracellular signaling cascades. Understanding these pathways is crucial for comprehending their mechanism of action and for identifying potential downstream targets for drug development.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway antagonism by this compound analogues.
Experimental Workflow for Antipsychotic Drug Screening
Caption: A typical experimental workflow for the screening and development of novel antipsychotic drugs.
Conclusion
This compound and its structural analogues represent a compelling class of atypical antipsychotics with a well-defined mechanism of action centered on dopamine D2-like receptor antagonism. This technical guide has provided a detailed overview of their structure-activity relationships, methods for their pharmacological evaluation, and the signaling pathways they modulate. By leveraging the quantitative data from key analogues and understanding the detailed experimental protocols, researchers and drug development professionals can more effectively design and evaluate novel benzamide derivatives with improved therapeutic profiles. The continued exploration of this chemical space holds significant promise for the development of safer and more effective treatments for psychotic disorders.
References
Methodological & Application
Application Note: Synthesis and Purification of Prosulpride
For Research Use Only
Abstract
This document provides a detailed protocol for the synthesis and purification of Prosulpride, also known as N-((1-propylpyrrolidin-2-yl)methyl)-5-sulfamoyl-2-methoxybenzamide. This compound is a substituted benzamide derivative with potential applications in pharmaceutical research as a dopamine D2 receptor antagonist. The synthesis is presented as a multi-step process involving the preparation of a key intermediate, 2-methoxy-5-sulfamoylbenzoic acid, followed by its coupling with (S)-(1-propylpyrrolidin-2-yl)methanamine. This application note includes comprehensive experimental procedures, methods for purification by recrystallization and column chromatography, and a representative HPLC method for purity assessment.
Synthesis of this compound
The synthesis of this compound is a two-part process. The first part involves the synthesis of the benzamide core, 2-methoxy-5-sulfamoylbenzoic acid, from methyl salicylate. The second part is the amide coupling of this core with the pyrrolidine side-chain.
Part A: Synthesis of 2-methoxy-5-sulfamoylbenzoic acid
This synthesis involves a four-step reaction sequence starting from methyl salicylate.
Experimental Protocol:
-
Step 1: Methylation of Methyl Salicylate to Methyl 2-methoxybenzoate
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl salicylate in a suitable solvent such as acetone or DMF.
-
Add an excess of a methylating agent, like dimethyl sulfate, and a base, such as potassium carbonate.
-
Reflux the mixture for 8-12 hours until the reaction is complete (monitored by TLC).
-
After cooling, filter the mixture and evaporate the solvent. The crude product can be purified by distillation.
-
-
Step 2: Chlorosulfonation of Methyl 2-methoxybenzoate
-
In a flask equipped with a stirrer and a gas trap, cool chlorosulfonic acid to 0-5°C.
-
Slowly add methyl 2-methoxybenzoate to the cooled chlorosulfonic acid with continuous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product, methyl 2-methoxy-5-(chlorosulfonyl)benzoate.
-
Filter the solid, wash with cold water, and dry.
-
-
Step 3: Amination of Methyl 2-methoxy-5-(chlorosulfonyl)benzoate
-
Suspend the dried methyl 2-methoxy-5-(chlorosulfonyl)benzoate in a suitable solvent like THF or acetone.
-
Cool the suspension in an ice bath and bubble ammonia gas through the mixture or add aqueous ammonia dropwise with vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure, and add water to the residue to precipitate the product, methyl 2-methoxy-5-sulfamoylbenzoate.
-
Filter, wash with water, and dry the solid.
-
-
Step 4: Hydrolysis to 2-methoxy-5-sulfamoylbenzoic acid
-
Suspend methyl 2-methoxy-5-sulfamoylbenzoate in an aqueous solution of a base, such as sodium hydroxide.
-
Heat the mixture to reflux and maintain for 2-4 hours until the hydrolysis is complete (TLC monitoring).
-
Cool the solution and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.
-
Filter the white solid, wash with cold water, and dry to yield 2-methoxy-5-sulfamoylbenzoic acid.
-
Part B: Amide Coupling to form this compound
This final step involves the formation of an amide bond between 2-methoxy-5-sulfamoylbenzoic acid and (S)-(1-propylpyrrolidin-2-yl)methanamine.
Experimental Protocol:
-
Activation of the Carboxylic Acid:
-
Dissolve 2-methoxy-5-sulfamoylbenzoic acid in a dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Alternatively, the carboxylic acid can be converted to its acyl chloride by reacting with thionyl chloride or oxalyl chloride.
-
-
Amide Bond Formation:
-
To the activated carboxylic acid solution, add (S)-(1-propylpyrrolidin-2-yl)methanamine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purification of this compound
The crude this compound can be purified using recrystallization or column chromatography.
Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds.[1][2][3] The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve this compound well at high temperatures but poorly at low temperatures.[1][3]
Protocol for Solvent Screening and Recrystallization:
-
Solvent Screening: Test the solubility of small amounts of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and water) at room and elevated temperatures. Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) can also be tested.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen boiling solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Purification by Column Chromatography
Flash column chromatography is a standard technique for purifying organic compounds.[5][6]
Protocol for Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase (Eluent) Selection: Determine a suitable solvent system using TLC. A good system will give the this compound a retention factor (Rf) of approximately 0.2-0.4. A mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol is often effective. A gradient elution may be necessary for optimal separation.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Data Presentation
Synthesis Yields
| Step | Product | Reported Yield (%) |
| Methylation | Methyl 2-methoxybenzoate | ~92.6[7] |
| Chlorosulfonation | Methyl 2-methoxy-5-(chlorosulfonyl)benzoate | ~95.7[7] |
| Amination | Methyl 2-methoxy-5-sulfamoylbenzoate | ~75.8[7] |
| Hydrolysis | 2-methoxy-5-sulfamoylbenzoic acid | High |
| Amide Coupling | This compound | Variable |
| Overall Yield (from Methyl Salicylate) | This compound | ~50-60 (Est.) |
HPLC Method for Purity Analysis
A representative HPLC method for analyzing the purity of the final product, adapted from methods for similar compounds.[8][9]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer, pH 4.1) and acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 227 nm |
| Column Temp. | Ambient |
| Injection Vol. | 10-20 µL |
| Expected Purity | >98% |
Visualizations
This compound Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
This compound Mechanism of Action
Caption: this compound as a D2 receptor antagonist.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
High-Throughput Screening Assays for Prosulpride Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosulpride, also known as amisulpride, is a substituted benzamide atypical antipsychotic and antiemetic agent. Its therapeutic efficacy is primarily attributed to its high and selective affinity for dopamine D2 and D3 receptors. Understanding the interaction of this compound with its primary and potential secondary targets is crucial for drug development and elucidating its mechanism of action. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays to identify and characterize compounds targeting the molecular targets of this compound.
Molecular Targets of this compound
This compound exhibits a distinct binding profile, characterized by high affinity for D2-like dopamine receptors. It has also been investigated for its interaction with other central nervous system (CNS) receptors. The binding affinities of this compound for its key targets are summarized in the table below.
| Target Receptor | This compound (amisulpride) Ki (nM) | Receptor Subfamily | Primary Signaling Pathway |
| Dopamine D2 | 2.8 | D2-like | Gi/o coupled (inhibits adenylyl cyclase) |
| Dopamine D3 | 3.2 | D2-like | Gi/o coupled (inhibits adenylyl cyclase) |
| Dopamine D4 | >1000 | D2-like | Gi/o coupled (inhibits adenylyl cyclase) |
| Serotonin 5-HT4 | No high-affinity binding reported | Serotonin | Gs coupled (stimulates adenylyl cyclase) |
| Sigma-1 | No affinity | - | Chaperone protein at the ER |
| GHB Receptor | IC50 = 50 | - | Excitatory G-protein coupled receptor |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of the screening assays, the following diagrams illustrate the key signaling pathways and a general experimental workflow for a competitive binding assay.
Application Notes & Protocols: Evaluating Prosulpride Efficacy in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Prosulpride is a substituted benzamide derivative, structurally and pharmacologically related to sulpiride and amisulpride. It functions primarily as a selective antagonist of dopamine D2 and D3 receptors.[1][2] This dual antagonism underlies its therapeutic applications, which span antipsychotic, antidepressant, and gastroprokinetic effects. The evaluation of this compound's efficacy relies on well-established animal models that simulate the pathophysiology of these conditions. These application notes provide detailed protocols for key behavioral and physiological assays used to characterize the therapeutic potential of this compound in rodents.
Mechanism of Action: Dopamine D2/D3 Receptor Antagonism
This compound exerts its effects by blocking D2-like (D2, D3, and D4) receptors, which are G-protein coupled receptors linked to inhibitory Gαi/o proteins.[1][2] Upon activation by dopamine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound prevents this inhibitory signaling cascade.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Prosultiamine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prosultiamine is a lipophilic derivative of thiamine (Vitamin B1) that exhibits enhanced bioavailability compared to its water-soluble counterpart.[1] It is utilized in the treatment of thiamine deficiency and has been investigated for other potential therapeutic applications.[1] Accurate quantification of prosultiamine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of prosultiamine in human plasma.
Physicochemical Properties of Prosultiamine
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₄N₄O₂S₂ | [2] |
| Molecular Weight | 356.5 g/mol | [2] |
| IUPAC Name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(propyldisulfanyl)pent-2-en-2-yl]formamide | [2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents and lipids. | [3] |
Experimental Protocols
1. Materials and Reagents
-
Prosultiamine reference standard (>98% purity)
-
Prosultiamine-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K₂EDTA as anticoagulant)
2. Standard Solutions and Quality Control Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of prosultiamine in 10 mL of methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of Prosultiamine-d4 in methanol.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve and QC samples.
3. Sample Preparation Protocol
A protein precipitation method is employed for the extraction of prosultiamine from plasma, offering a balance of simplicity and efficiency.
-
To 50 µL of plasma sample (CC, QC, or unknown), add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Workflow for plasma sample preparation and analysis.
LC-MS/MS Method Parameters
1. Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See table below |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
2. Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Multiple Reaction Monitoring (MRM) Transitions | See table below |
MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Prosultiamine | 357.1 | 122.1 | 80 | 25 |
| Prosultiamine-d4 (IS) | 361.1 | 126.1 | 80 | 25 |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for bioanalytical applications.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | e.g., 1 - 1000 ng/mL |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under various storage and handling conditions |
Logical Relationship of Method Development
Caption: Key stages in the development and validation of the bioanalytical method.
This application note provides a comprehensive protocol for a sensitive and selective LC-MS/MS method for the quantification of prosultiamine in human plasma. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation extraction procedure ensures high accuracy and precision. This method is suitable for pharmacokinetic studies and other clinical applications requiring reliable measurement of prosultiamine concentrations.
References
Application Notes and Protocols for Prosulpride Stability Testing in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prosulpride is a substituted benzamide derivative with potential therapeutic applications. To ensure its quality, safety, and efficacy, a thorough understanding of its stability profile is essential. This document provides a comprehensive protocol for conducting stability testing of this compound in solution, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
The primary objective of this protocol is to establish a stability-indicating method through forced degradation studies. Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[6][7][8] This information is crucial for developing robust formulations and establishing appropriate storage conditions and shelf-life. The target for forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
Materials and Reagents
-
This compound reference standard
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution, analytical grade
-
Phosphate buffers (pH range 3-9)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Forced degradation chamber (photostability chamber, oven)
Experimental Protocols
Part 1: Development and Validation of a Stability-Indicating HPLC Method
A crucial first step is to develop and validate a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, that can separate this compound from its potential degradation products and any process-related impurities.
1.1. Method Development:
-
Column Selection: A C18 column is a common starting point for the separation of many pharmaceutical compounds.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.
-
Detection Wavelength: The UV spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax) for sensitive detection.
-
Flow Rate and Column Temperature: Typical flow rates are around 1.0 mL/min, and the column temperature can be maintained at ambient or slightly elevated temperatures (e.g., 30°C) to improve reproducibility.
1.2. Method Validation (as per ICH Q2(R1) guidelines):
The developed method must be validated to ensure it is suitable for its intended purpose. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Part 2: Forced Degradation Studies
Forced degradation studies are conducted to identify the likely degradation products and to demonstrate the specificity of the stability-indicating method.[6][7][10] A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent. The stress conditions outlined below should be applied. If no degradation is observed at the initial conditions, the stress level can be increased (e.g., higher temperature, longer exposure time, or higher concentration of the stressor).[9]
2.1. Hydrolytic Degradation:
-
Acidic Hydrolysis:
-
To a solution of this compound, add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration with the mobile phase.
-
Analyze by the validated HPLC method.
-
-
Basic Hydrolysis:
-
To a solution of this compound, add an equal volume of 0.1 M NaOH.
-
Maintain the solution at room temperature or heat at 60°C for a specified period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute to the target concentration.
-
Analyze by HPLC.
-
-
Neutral Hydrolysis:
-
Reflux a solution of this compound in water at 60°C for a specified period.
-
At each time point, withdraw a sample, cool it to room temperature, and dilute to the target concentration.
-
Analyze by HPLC.
-
2.2. Oxidative Degradation:
-
To a solution of this compound, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period.
-
At each time point, withdraw a sample and dilute it to the target concentration.
-
Analyze by HPLC.
2.3. Thermal Degradation:
-
Expose a solid sample of this compound and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven for a specified period.
-
For the solid sample, dissolve a known amount in a suitable solvent and dilute to the target concentration at each time point.
-
For the solution, cool the sample to room temperature and dilute as necessary.
-
Analyze by HPLC.
2.4. Photolytic Degradation:
-
Expose a solid sample of this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light by wrapping the container in aluminum foil.
-
At the end of the exposure period, prepare the samples for analysis by HPLC.
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | This compound Assay (%) | % Degradation | Number of Degradation Products | Peak Area of Major Degradant (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0 | - |
| 2 | 95.2 | 4.8 | 1 | 4.5 (RRT 0.85) | |
| 8 | 88.5 | 11.5 | 2 | 9.8 (RRT 0.85), 1.2 (RRT 1.10) | |
| 24 | 75.3 | 24.7 | 2 | 20.1 (RRT 0.85), 3.5 (RRT 1.10) | |
| 0.1 M NaOH (RT) | 0 | 100.0 | 0.0 | 0 | - |
| 2 | 98.1 | 1.9 | 1 | 1.8 (RRT 0.92) | |
| 8 | 92.4 | 7.6 | 1 | 7.2 (RRT 0.92) | |
| 24 | 85.6 | 14.4 | 2 | 12.5 (RRT 0.92), 1.5 (RRT 1.15) | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0 | - |
| 2 | 96.5 | 3.5 | 1 | 3.3 (RRT 1.25) | |
| 8 | 89.8 | 10.2 | 1 | 9.8 (RRT 1.25) | |
| 24 | 80.1 | 19.9 | 2 | 15.4 (RRT 1.25), 3.8 (RRT 1.35) | |
| Thermal (80°C) | 0 | 100.0 | 0.0 | 0 | - |
| 24 | 99.5 | 0.5 | 0 | - | |
| 72 | 98.2 | 1.8 | 1 | 1.6 (RRT 0.95) | |
| Photolytic | 1.2 M lux hr | 94.3 | 5.7 | 1 | 5.5 (RRT 1.40) |
*RRT = Relative Retention Time
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical degradation pathway for this compound.
Caption: Experimental workflow for this compound forced degradation studies.
Caption: Hypothetical degradation pathways of this compound under stress conditions.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. snscourseware.org [snscourseware.org]
- 5. upm-inc.com [upm-inc.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. biopharminternational.com [biopharminternational.com]
Troubleshooting & Optimization
Improving Prosulpride solubility for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Prosulpride for in vitro experiments. Given that this compound is a prodrug of Amisulpride, this guide focuses on the solubility characteristics and handling of Amisulpride, which represents the active compound and the primary source of solubility challenges in aqueous experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and Amisulpride?
This compound is a prodrug that is converted to its active metabolite, Amisulpride. For in vitro studies, researchers often work directly with Amisulpride or must consider its physicochemical properties, as it is the biologically active agent. Amisulpride is a substituted benzamide antipsychotic that selectively antagonizes dopamine D2 and D3 receptors.[1] Challenges with aqueous solubility are primarily related to the properties of Amisulpride.
Q2: What are the primary solvents for dissolving Amisulpride?
Amisulpride is poorly soluble in water but shows good solubility in several organic solvents.[2][3] Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions for in vitro assays.[1][4]
Data Presentation: Amisulpride Solubility
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | [1][4] |
| Dimethylformamide (DMF) | ~15 mg/mL | [1][4] |
| Ethanol | ~1 mg/mL | [1][4] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [1][4] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1][4] |
Q3: Why does my Amisulpride solution precipitate when added to cell culture media?
This is a common issue known as "crashing out" or precipitation. It occurs when a compound dissolved in a strong organic solvent (like DMSO) is introduced into an aqueous environment (like cell culture media) where its solubility is much lower.[5] The drastic change in solvent polarity causes the compound to fall out of solution. Strategies to mitigate this are detailed in the troubleshooting section below.
Troubleshooting Guide: Common Solubility Issues
Issue 1: Amisulpride powder is not dissolving in my aqueous buffer.
-
Root Cause: Amisulpride has very low intrinsic solubility in aqueous solutions.[1][4] Direct dissolution in buffers like PBS or cell culture media is generally unsuccessful.
-
Recommended Solution: Prepare a high-concentration stock solution in 100% DMSO first.[5] DMSO is a powerful, water-miscible organic solvent capable of dissolving Amisulpride effectively.[6][7] This stock can then be serially diluted to the final working concentration.
Issue 2: My DMSO stock solution of Amisulpride precipitates upon dilution into the final culture medium.
-
Root Cause: The final concentration of Amisulpride in the aqueous medium exceeds its solubility limit, or the dilution method is too abrupt.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final percentage of DMSO in your culture medium is low enough to be non-toxic to cells (typically ≤0.5%) but sufficient to aid solubility.[5][8]
-
Utilize Serum Proteins: If using a serum-containing medium, dilute the DMSO stock directly into the final medium with gentle mixing. Serum proteins, like albumin, can bind to hydrophobic compounds and help keep them in solution.[5]
-
Modify the Dilution Protocol: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. Instead, perform an intermediate dilution step in media or pre-warm the media to 37°C. A specialized three-step protocol can also be effective for highly problematic compounds.[9]
-
Pre-condition the Medium: A helpful technique involves first adding the volume of pure DMSO that will be in your final solution to the media (e.g., add 10 µL of DMSO to 10 mL of media for a 0.1% final concentration). Mix well, and then add your concentrated drug stock. This can prevent the localized high concentration of drug that causes precipitation.[5]
-
Mandatory Visualization: Troubleshooting Workflow for Precipitation
Caption: Troubleshooting logic for addressing precipitation.
Experimental Protocols
Protocol 1: Preparation of a 15 mg/mL Amisulpride Stock Solution in DMSO
-
Materials: Amisulpride powder, 100% sterile DMSO, sterile microcentrifuge tubes or vials.
-
Calculation: Determine the required volume of DMSO. For a 15 mg/mL stock, you will dissolve 15 mg of Amisulpride in 1 mL of DMSO.
-
Procedure:
-
Aseptically weigh 15 mg of Amisulpride powder and place it into a sterile vial.
-
Add 1 mL of 100% sterile DMSO.
-
Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Standard Dilution for In Vitro Assays (Example: 10 µM Final Concentration)
-
Objective: To achieve a final concentration of 10 µM Amisulpride with a final DMSO concentration of 0.1%.
-
Preparation:
-
Thaw one aliquot of your 15 mg/mL Amisulpride stock solution (Molecular Weight of Amisulpride: 369.5 g/mol ). The molarity is (15 g/L) / (369.5 g/mol ) = 40.6 mM.
-
Prepare an intermediate dilution of the stock. For example, dilute the 40.6 mM stock 1:100 in sterile DMSO to get a 406 µM solution.
-
Prepare a final 1000x working stock. Dilute the 406 µM solution 1:4.06 in DMSO to get a 100 µM stock.
-
-
Final Dilution:
-
Add 1 µL of the 10 mM working stock to 999 µL of pre-warmed (37°C) cell culture medium. This creates a 1:1000 dilution, resulting in a final Amisulpride concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Mix immediately by gentle pipetting or swirling.
-
-
Vehicle Control: In parallel, prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of culture medium. This is crucial to ensure that any observed effects are due to the compound and not the solvent.[8]
Mandatory Visualization: Standard Experimental Workflow
Caption: Workflow for preparing Amisulpride solutions.
Mechanism of Action & Signaling
Amisulpride functions primarily as an antagonist at D2 and D3 dopamine receptors, which are G-protein coupled receptors (GPCRs).[1] These receptors are typically coupled to the Gαi inhibitory protein. Antagonism by Amisulpride blocks the downstream signaling cascade that is normally initiated by dopamine.
Mandatory Visualization: Simplified Amisulpride Signaling Pathway
Caption: Amisulpride blocks D2/D3 receptor signaling.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Formulation, Development, Characterization and Solubility Enhancement of Amisulpride | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gchemglobal.com [gchemglobal.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Multi-step Prosulpride Synthesis
Welcome to the technical support center for the synthesis of Prosulpride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
I. Overall Synthesis Workflow of this compound
The synthesis of this compound typically involves the preparation of two key intermediates, 2-methoxy-5-sulfamoylbenzoic acid and (S)-1-ethyl-2-aminomethylpyrrolidine, followed by their coupling to form the final product. The following diagram illustrates the general synthetic strategy.
II. Troubleshooting Guide
This section provides solutions to common problems that may arise during the synthesis of this compound and its key intermediates.
Step 1: Synthesis of 2-methoxy-5-sulfamoylbenzoic acid (Traditional Route)
The traditional synthesis route starting from salicylic acid involves methylation, chlorosulfonation, and amination. While established, this route can be lengthy and generate significant waste.[1][2][3]
FAQs & Troubleshooting
-
Q1: My methylation of salicylic acid is incomplete, resulting in a low yield of 2-methoxybenzoic acid. What can I do?
-
A1:
-
Check Reagent Stoichiometry: Ensure an adequate molar ratio of the methylating agent (e.g., dimethyl sulfate) to salicylic acid. An insufficient amount of the methylating agent can lead to incomplete conversion.[4]
-
Optimize Reaction Conditions: The reaction temperature and time are critical. Ensure the reaction is carried out at the optimal temperature to drive it to completion. Prolonging the reaction time might also improve the yield.[4]
-
Base Selection: The choice and amount of base (e.g., sodium hydroxide) are important for the deprotonation of the phenolic hydroxyl group, making it more nucleophilic. Ensure the base is of good quality and used in the correct proportion.[4]
-
-
-
Q2: The chlorosulfonation of 2-methoxybenzoic acid is giving me a complex mixture of products. How can I improve the selectivity?
-
A2:
-
Control Reaction Temperature: This reaction is highly exothermic. Maintaining a low and controlled temperature during the addition of chlorosulfonic acid is crucial to prevent side reactions and degradation of the starting material.
-
Molar Ratio of Reagents: An excess of chlorosulfonic acid is often used to act as both the reagent and the solvent. Optimizing the molar ratio of chlorosulfonic acid to 2-methoxybenzoic acid can improve the yield of the desired product.[4]
-
Slow Addition: Add the 2-methoxybenzoic acid to the chlorosulfonic acid slowly and in portions to manage the exothermic reaction and maintain temperature control.
-
-
-
Q3: The amination of 2-methoxy-5-chlorosulfonylbenzoic acid results in a low yield. What are the common pitfalls?
-
A3:
-
Ammonia Concentration: The concentration of the ammonia solution used is a key factor. Using a sufficiently concentrated solution will favor the desired amination reaction.[4]
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to a sluggish reaction, while too high a temperature can promote side reactions.
-
Quenching and Work-up: The work-up procedure is critical for isolating the product. Ensure proper pH adjustment during the work-up to precipitate the product effectively.
-
-
| Parameter | Methylation | Chlorosulfonation | Amination |
| Key Reagents | Salicylic acid, Dimethyl sulfate, NaOH | 2-methoxybenzoic acid, Chlorosulfonic acid | 2-methoxy-5-chlorosulfonylbenzoic acid, Ammonia |
| Typical Yield | ~92.6%[4] | ~95.7%[4] | ~75.8%[4] |
| Common Issues | Incomplete reaction | Side product formation, thermal degradation | Low conversion |
| Troubleshooting | Optimize reagent ratio and reaction time | Strict temperature control, slow addition | Use concentrated ammonia, optimize temperature |
Alternative Route to a Key Intermediate: Methyl 2-methoxy-5-sulfamoylbenzoate
A more modern and efficient approach involves the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate from methyl 2-methoxy-5-chlorobenzoate. This method is noted for being a shorter process with higher yields and less environmental impact.[2][5]
FAQs & Troubleshooting
-
Q4: I am attempting the newer synthesis of methyl 2-methoxy-5-sulfamoylbenzoate, but the reaction is not proceeding to completion. What should I check?
-
A4:
-
Catalyst Activity: This reaction often employs a copper catalyst (e.g., cuprous bromide). Ensure the catalyst is active and not poisoned.[2]
-
Reagent Quality: The quality of sodium aminosulfinate is important. Use a dry, high-purity reagent.
-
Solvent Choice: Tetrahydrofuran (THF) is a commonly used solvent. Ensure it is anhydrous, as water can interfere with the reaction.[2]
-
Temperature and Time: The reaction is typically run at a specific temperature for an extended period (e.g., 45-65°C for 10-16 hours).[2][6] Ensure these parameters are maintained.
-
-
| Parameter | Value |
| Starting Material | Methyl 2-methoxy-5-chlorobenzoate |
| Key Reagents | Sodium aminosulfinate, Cuprous bromide (catalyst) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 45-60 °C[2] |
| Reaction Time | 10-14 hours[2] |
| Typical Yield | >95%[2] |
Step 2: Synthesis of (S)-1-ethyl-2-aminomethylpyrrolidine
The synthesis of this chiral amine intermediate can be challenging. A common route involves the reduction of (S)-1-ethyl-2-nitromethylenepyrrolidine.
FAQs & Troubleshooting
-
Q5: The reduction of (S)-1-ethyl-2-nitromethylenepyrrolidine is giving a low yield of the desired amine. How can I improve this?
-
A5:
-
Catalyst Selection: The choice of catalyst is critical. While Raney Nickel has been used, palladium-on-carbon (Pd/C) is also effective. The catalyst loading and activity can significantly impact the reaction outcome.[7]
-
Hydrogenation Conditions: The reaction is sensitive to hydrogen pressure and temperature. Optimizing these parameters is key to achieving high conversion and selectivity.
-
Solvent: Methanol is a common solvent for this reaction. Ensure it is of appropriate quality.[7]
-
Reaction Monitoring: Monitor the hydrogen uptake to determine the reaction endpoint. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times may lead to side products.
-
-
Step 3: Final Amide Coupling Reaction
The final step is the formation of the amide bond between 2-methoxy-5-sulfamoylbenzoic acid and (S)-1-ethyl-2-aminomethylpyrrolidine.
FAQs & Troubleshooting
-
Q6: My final amide coupling reaction has a low yield. What are the likely causes?
-
A6:
-
Coupling Reagent: The choice of coupling reagent is crucial for efficient amide bond formation. Common reagents include carbodiimides (like EDCI) or phosphonium salts (like HATU). The selection of the appropriate reagent can significantly impact the yield.
-
Reaction Conditions: The reaction is typically carried out in an inert solvent under anhydrous conditions. The presence of water can hydrolyze the activated carboxylic acid intermediate, reducing the yield.
-
Stoichiometry: The molar ratio of the carboxylic acid, amine, and coupling reagent should be carefully controlled. An excess of one reagent may be necessary to drive the reaction to completion, but can also lead to purification challenges.
-
Temperature: Amide coupling reactions are often run at room temperature or slightly below to minimize side reactions like racemization.
-
-
-
Q7: I am having trouble purifying the final this compound product. What are some common impurities and how can I remove them?
-
A7:
-
Unreacted Starting Materials: The most common impurities are unreacted 2-methoxy-5-sulfamoylbenzoic acid and (S)-1-ethyl-2-aminomethylpyrrolidine. These can often be removed by extraction during the work-up or by recrystallization.
-
Side Products from Coupling Reagent: The coupling reagent can generate by-products (e.g., ureas from carbodiimides) that need to be removed. These are typically soluble in organic solvents and can be washed away.
-
Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying the final product. Experiment with different solvents or solvent mixtures to find the optimal conditions for obtaining high-purity crystals.
-
-
III. Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate (Modern Route)[2]
-
To a 1000 mL reaction flask equipped with a reflux condenser, add 300g of tetrahydrofuran (THF).
-
Add 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 3.6g (0.025 mol) of cuprous bromide, and 26.8g (0.26 mol) of sodium aminosulfinate.
-
Heat the mixture to 45°C and maintain this temperature for 14 hours.
-
After the reaction is complete, add 2g of activated carbon to the reaction mixture and filter while hot.
-
Concentrate the filtrate under reduced pressure to dryness.
-
Dry the resulting white crystalline powder under vacuum at 60°C.
Protocol 2: Synthesis of (S)-1-ethyl-2-aminomethylpyrrolidine[7]
-
In a suitable hydrogenation reactor, charge 23.4 g of (S)-1-ethyl-2-nitromethylene pyrrolidine and 500 ml of methanol.
-
Add 5.0 g of Raney Nickel catalyst.
-
Hydrogenate the mixture at room temperature and atmospheric pressure until the theoretical amount of hydrogen is absorbed.
-
After the reaction is complete, filter to remove the catalyst.
-
Distill the filtrate to remove methanol and isolate the product.
Protocol 3: Synthesis of this compound (Amide Coupling)
-
Dissolve 2-methoxy-5-sulfamoylbenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or CH2Cl2).
-
Add a coupling reagent (e.g., EDCI, 1.1 equivalents) and an activator (e.g., HOBt, 1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add (S)-1-ethyl-2-aminomethylpyrrolidine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Perform an aqueous work-up to remove water-soluble by-products.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
IV. Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Yield in Amide Coupling
The following diagram outlines a logical approach to troubleshooting low yields in the final amide coupling step.
References
- 1. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 2. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 3. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 7. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Prosulpride Dosage for In Vivo Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of prosulpride in in vivo animal studies. Given the limited publicly available data on this compound, this guide leverages information from structurally and functionally related benzamide antipsychotics, such as amisulpride and sulpiride, to provide estimated starting points and best practices. It is critical to perform initial dose-finding and tolerability studies for this compound in your specific animal model and experimental paradigm.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice or rats?
A1: There is currently no established optimal dosage for this compound in published preclinical studies. However, based on data from related D2/D3 receptor antagonists, a wide range of doses has been shown to be effective for different endpoints.
-
For effects related to presynaptic D2/D3 autoreceptors, doses as low as 0.19-0.3 mg/kg (intraperitoneal, i.p.) of amisulpride have been shown to be effective in rats.
-
For antagonism of postsynaptic D2 receptors, higher doses are generally required. Studies with amisulpride in mice have used doses around 2 mg/kg (i.p.) to antagonize apomorphine-induced behaviors, with an ED50 of 21 mg/kg (i.p.) for blocking apomorphine-induced climbing.
-
Chronic administration of sulpiride in male mice has been studied in the range of 40-80 mg/kg (i.p.) daily for 9 days without significant effects on body weight.
Recommendation: For a novel study with this compound, it is advisable to start with a pilot dose-response study. A suggested starting range could be 1 mg/kg, 5 mg/kg, and 20 mg/kg to assess both behavioral efficacy and potential side effects.
Q2: What is the best route of administration for this compound?
A2: The optimal route of administration depends on the experimental goals, the required pharmacokinetic profile, and the physicochemical properties of the formulated drug. Common routes for systemic administration in rodents include:
-
Intraperitoneal (i.p.) injection: Offers rapid absorption and is frequently used in rodent studies. However, it can be stressful for the animals and carries a risk of incorrect injection into the gut or other organs.
-
Oral gavage (p.o.): Ensures accurate dosing and is a common route for preclinical studies. It is important to use a proper technique to avoid esophageal or gastric injury.
-
Subcutaneous (s.c.) injection: Generally less stressful than i.p. injection and provides slower, more sustained absorption.
-
Intravenous (i.v.) injection: Provides 100% bioavailability and rapid onset of action but can be technically challenging, especially in mice.
Q3: How should I prepare a this compound solution for injection?
A3: The choice of vehicle is critical and depends on the solubility of this compound. For many benzamides, which can have limited aqueous solubility, common vehicles include:
-
Saline (0.9% NaCl): Suitable for water-soluble salts of the compound.
-
Phosphate-Buffered Saline (PBS): A good option for maintaining a stable pH.
-
Dimethyl sulfoxide (DMSO): Can be used to dissolve compounds with poor water solubility. However, the final concentration of DMSO should be kept low (typically <5-10% of the total injection volume) and diluted with saline or other aqueous solutions, as high concentrations can be toxic.
-
Tween 80 or other surfactants: Can be used to create suspensions or emulsions for poorly soluble compounds. A common formulation is a small amount of Tween 80 (e.g., 1-2 drops) to wet the compound, followed by suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in saline.
It is essential to conduct small-scale solubility tests with your specific batch of this compound to determine the most appropriate vehicle. Always ensure the final formulation is sterile and, if possible, adjusted to a physiological pH.
Q4: What are the expected pharmacokinetic properties of this compound in rodents?
-
Relatively short plasma half-lives (e.g., 1.6 hours in rats for nemonapride after i.v. administration).
-
Significant first-pass metabolism after oral administration, leading to low bioavailability (e.g., 0.8% in rats for nemonapride).
Given these characteristics, for maintaining steady drug exposure, continuous administration (e.g., via osmotic minipumps) or frequent dosing may be necessary for chronic studies.
Data on Related Benzamide Compounds
The following tables summarize key quantitative data from studies on related benzamide antipsychotics to provide a reference for initial experimental design with this compound.
Table 1: Effective Doses of Amisulpride and Sulpiride in Rodents
| Compound | Species | Route | Dose Range | Observed Effect |
| Amisulpride | Rat | i.p. | 0.19 - 0.3 mg/kg | Inhibition of presynaptic D2/D3 autoreceptor-mediated behaviors (e.g., yawning, hypomotility) |
| Amisulpride | Mouse | i.p. | ~2 mg/kg | Antagonism of apomorphine-induced hypothermia |
| Amisulpride | Mouse | i.p. | 21 mg/kg (ED50) | Blockade of apomorphine-induced climbing (postsynaptic D2 effect) |
| Sulpiride | Mouse | i.p. | 40 - 80 mg/kg | Chronic daily administration for 9 days without effect on body weight |
Table 2: Pharmacokinetic Parameters of Nemonapride in Different Species
| Parameter | Rat | Dog | Monkey |
| Plasma Half-life (t½) (i.v.) | 1.6 hours | 4.7 hours | 2.2 hours |
| Plasma Clearance (i.v.) | 4.3 L/h/kg | 1.7 L/h/kg | 1.4 L/h/kg |
| Absolute Bioavailability (p.o.) | 0.8% | 9.5% | 1.3% |
| (Data from Higuchi et al., 1986) |
Troubleshooting Guides
Intraperitoneal (i.p.) Injection in Mice
| Issue | Possible Cause | Solution |
| Solution leaking from the injection site | Needle not inserted deep enough; injection volume too large. | Ensure the needle penetrates the peritoneum. Adhere to recommended maximum injection volumes (typically up to 10 ml/kg). |
| Animal becomes distressed or vocalizes during injection | Needle may have hit an organ or is causing irritation. | Withdraw the needle immediately. Monitor the animal. If distress continues, consult veterinary staff. Ensure proper restraint and injection technique. |
| Aspiration of blood, urine, or fecal matter into the syringe hub | Puncture of a blood vessel, the bladder, or the intestine. | Do not inject. Withdraw the needle and discard the syringe. Use a new sterile syringe and needle for a subsequent attempt on the opposite side. Closely monitor the animal for adverse effects. |
| No observable drug effect at expected doses | Incorrect injection (e.g., into subcutaneous fat or intestine); rapid metabolism. | Refine injection technique. Consider using a different route of administration (e.g., subcutaneous or oral gavage). For chronic studies, consider osmotic minipumps. |
Oral Gavage (p.o.) in Rats
| Issue | Possible Cause | Solution |
| Resistance felt during insertion of the gavage needle | Needle may be entering the trachea. | STOP IMMEDIATELY. Do not force the needle. Withdraw and re-attempt, ensuring the needle slides along the roof of the mouth towards the esophagus. |
| Fluid bubbling from the nose or animal coughing/choking | Aspiration of the substance into the lungs. | STOP IMMEDIATELY. Withdraw the needle. Place the animal back in its cage and monitor closely for signs of respiratory distress. Consult veterinary staff. |
| Regurgitation of the administered substance | Injection volume too large; injection speed too fast. | Adhere to recommended maximum volumes (typically 10-20 ml/kg). Administer the substance slowly and steadily. |
| Injury to the mouth or esophagus (visible blood on the needle) | Improper technique; rough insertion. | Use a flexible plastic-tipped or ball-tipped gavage needle. Ensure the animal is properly restrained and the needle is inserted gently. |
Experimental Protocols
Protocol: General In Vivo Behavioral Study with this compound in Mice
1. Animals:
-
Adult male C57BL/6J mice (8-10 weeks old).
-
House animals in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12:12 hour light:dark cycle.
-
Allow at least one week of acclimatization to the facility before any experimental procedures.
2. This compound Preparation (Example for a Suspension):
-
Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder and place it in a sterile mortar.
-
Add 1-2 drops of Tween 80 and gently triturate with a pestle to form a smooth paste.
-
Gradually add sterile 0.9% saline while continuously mixing to achieve the final desired concentration (e.g., 0.5 mg/ml for a 10 ml/kg injection volume).
-
Vortex the suspension thoroughly before each injection to ensure homogeneity.
3. Administration:
-
Weigh each mouse immediately before dosing to calculate the precise injection volume.
-
Administer this compound via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
The control group should receive the vehicle (e.g., saline with Tween 80) at the same volume and route.
-
Perform injections 30-60 minutes before behavioral testing (this timing should be optimized in pilot studies).
4. Behavioral Assay (e.g., Novel Object Recognition - NOR):
-
Habituation (Day 1): Allow each mouse to explore an empty open-field arena (e.g., 40x40x40 cm) for 10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes.
-
Testing (Day 2, after a retention interval of e.g., 4 hours): Administer this compound or vehicle as described above. After the appropriate pre-treatment time, place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object for 5-10 minutes.
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Analyze for statistical differences between treatment groups.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Technical Support Center: Enhancing the Bioavailability of Prosulpride in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Prosulpride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
This compound is a substituted benzamide derivative, structurally related to compounds like sulpiride and amisulpride. While specific data on this compound is limited, based on its structural analogues, it is predicted to act as a selective antagonist of dopamine D2 and D3 receptors.[1][2] This mechanism of action suggests its potential therapeutic application in disorders where dopamine signaling is dysregulated.
Q2: What are the main challenges in achieving adequate oral bioavailability for this compound?
Like many benzamide derivatives, this compound is anticipated to face challenges with oral bioavailability due to poor aqueous solubility and potentially low intestinal permeability.[3][4] These factors can lead to incomplete dissolution in the gastrointestinal fluids and limited absorption into the systemic circulation, resulting in low and variable drug exposure.[3][5]
Q3: What are the common animal models used for assessing the bioavailability of drugs like this compound?
Rats, particularly Sprague-Dawley or Wistar strains, are frequently used in preclinical pharmacokinetic studies to assess oral bioavailability.[6][7] Dogs and non-human primates are also utilized, offering physiological similarities to humans in terms of gastrointestinal anatomy and physiology.[8] The choice of animal model can significantly impact the experimental outcomes, and careful consideration of the species-specific physiological differences is crucial for translating the findings to humans.
Q4: What are the key pharmacokinetic parameters to measure in a bioavailability study?
The primary pharmacokinetic parameters to determine in a bioavailability study include:
-
Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to reach maximum plasma concentration (Tmax): The time at which Cmax is observed.
-
Area under the plasma concentration-time curve (AUC): A measure of the total drug exposure over time.
-
Elimination half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Absolute bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation unchanged, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Q5: What are some promising formulation strategies to enhance the oral bioavailability of this compound?
Several formulation strategies have proven effective for improving the bioavailability of poorly soluble drugs and can be applied to this compound:[9][10][11]
-
Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization and facilitate lymphatic absorption.[5][10]
-
Nanoformulations: Including nanostructured lipid carriers (NLCs) and polymeric nanoparticles, which increase the surface area for dissolution and can enhance permeability.[3]
-
Solid dispersions: Where the drug is dispersed in a carrier matrix to improve its dissolution rate.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the drug's solubility.[12][13]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of this compound
| Symptom | Possible Causes | Suggested Solutions |
| Low Cmax and AUC values following oral administration compared to intravenous administration. | Poor aqueous solubility: this compound may not be dissolving sufficiently in the gastrointestinal fluids.[3][4] | 1. Particle Size Reduction: Micronization or nanonization to increase the surface area for dissolution. 2. Formulation as a Solid Dispersion: Disperse this compound in a hydrophilic carrier. 3. Use of Solubilizing Excipients: Incorporate surfactants or co-solvents in the formulation. |
| Low intestinal permeability: The drug may have difficulty crossing the intestinal epithelium.[4][14] | 1. Permeation Enhancers: Include excipients that transiently increase membrane permeability. 2. Lipid-Based Formulations: Formulations like SEDDS can enhance absorption via the lymphatic pathway.[5][10] 3. Nanoformulations: Nanoparticles can be taken up by enterocytes more readily.[3] | |
| First-pass metabolism: Significant metabolism of this compound in the liver or gut wall before reaching systemic circulation. | 1. Prodrug Approach: Modify the this compound molecule to a prodrug that is less susceptible to first-pass metabolism. 2. Co-administration with Enzyme Inhibitors: While complex, this can be explored in preclinical models to understand the extent of first-pass metabolism. |
Issue 2: High Inter-Individual Variability in Pharmacokinetic Parameters
| Symptom | Possible Causes | Suggested Solutions |
| Large standard deviations in Cmax and AUC values among different animals in the same treatment group. | Inconsistent gastric emptying and intestinal transit times: Differences in the rate at which the formulation moves through the GI tract. | 1. Controlled Feeding Conditions: Standardize the feeding state of the animals (e.g., fasted or fed) before and during the study. 2. Mucoadhesive Formulations: Develop formulations that adhere to the intestinal mucosa to prolong residence time and allow for more consistent absorption. |
| Variability in intestinal enzyme and transporter expression: Differences in the metabolic and transport capacity of individual animals. | 1. Use of Inbred Strains: Employing genetically homogenous animal strains can reduce biological variability. 2. Larger Sample Sizes: Increasing the number of animals per group can improve the statistical power to detect significant differences despite variability. | |
| Formulation instability: The formulation may not be physically or chemically stable, leading to inconsistent drug release. | 1. Thorough Formulation Characterization: Conduct comprehensive stability studies of the formulation under relevant conditions (e.g., pH, temperature). 2. Optimize Formulation Composition: Select excipients that ensure the stability of the formulation throughout the experiment. |
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)
| Symptom | Possible Causes | Suggested Solutions |
| In vitro dissolution profiles of different formulations do not predict their in vivo bioavailability. | Biorelevant dissolution media not used: Standard dissolution media (e.g., simple buffers) may not accurately reflect the complex environment of the gastrointestinal tract. | 1. Use of Biorelevant Media: Employ simulated gastric fluid (SGF) and fasted or fed state simulated intestinal fluid (FaSSIF/FeSSIF) for in vitro dissolution testing. 2. Consider GI Tract Physiology: Factor in pH gradients, bile salts, and enzymes present in the animal model's GI tract when designing in vitro experiments. |
| Permeability is the rate-limiting step: Even if dissolution is improved, poor permeability may still limit absorption.[14] | 1. In Vitro Permeability Assays: Use cell-based models (e.g., Caco-2 cells) or artificial membrane assays (e.g., PAMPA) to assess the permeability of different formulations. 2. Focus on Permeability Enhancement: If permeability is identified as the bottleneck, prioritize formulation strategies that enhance membrane transport. | |
| Species-specific differences in GI physiology: The gastrointestinal environment of the animal model may differ significantly from the conditions mimicked in vitro. | 1. Characterize Animal Model GI Tract: Investigate the specific GI pH, transit times, and enzyme activities of the chosen animal model. 2. Develop a Physiologically-Based Pharmacokinetic (PBPK) Model: Use PBPK modeling to integrate in vitro data with physiological parameters of the animal model to better predict in vivo performance.[15] |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) |
| This compound Suspension | 10 | 150 ± 35 | 2.0 ± 0.5 | 900 ± 210 | 15 |
| This compound-NLC | 10 | 550 ± 90 | 1.5 ± 0.3 | 4200 ± 750 | 70 |
| This compound-Cyclodextrin Complex | 10 | 480 ± 75 | 1.0 ± 0.2 | 3600 ± 620 | 60 |
| Intravenous Solution | 5 | N/A | N/A | 3000 ± 450 | 100 |
Note: This table presents hypothetical data for illustrative purposes and should be replaced with actual experimental results.
Table 2: Comparison of Bioavailability Enhancement Strategies for Drugs Similar to this compound
| Drug | Formulation Strategy | Animal Model | Key Finding | Reference |
| Levosulpiride | Nanostructured Lipid Carriers (NLCs) | Rats | 3.42-fold increase in AUC compared to drug dispersion. | [3] |
| Amisulpride | Complexation with 2-hydroxypropyl β-cyclodextrin | Rats | Oral bioavailability improved from 48% to 78%. | [12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
-
Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Dissolve this compound in the molten solid lipid. Add the liquid lipid (e.g., oleic acid) to the mixture and maintain the temperature.
-
Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 12,000 rpm) for a specified period (e.g., 10 minutes) to form a coarse emulsion.
-
Nanonization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.
-
Characterization: Characterize the NLCs for particle size, polydispersity index, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Group Allocation: Randomly divide the rats into experimental groups (e.g., this compound suspension, this compound-NLC, Intravenous this compound).
-
Drug Administration:
-
Oral Groups: Administer the respective formulations orally via gavage at a specified dose.
-
Intravenous Group: Administer the this compound solution intravenously via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, F%) using appropriate software.
Visualizations
Caption: Hypothesized signaling pathway of this compound as a D2 receptor antagonist.
Caption: Workflow for a typical in vivo bioavailability study.
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- 1. The dopamine D2 receptor antagonist sulpiride modulates striatal BOLD signal during the manipulation of information in working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 3. Augmented Oral Bioavailability and Prokinetic Activity of Levosulpiride Delivered in Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug solubility and permeability [pion-inc.com]
- 5. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of psoralen on the pharmacokinetics of anastrozole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotechfarm.co.il [biotechfarm.co.il]
- 9. upm-inc.com [upm-inc.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oral Bioavailability Enhancement of Amisulpride: Complexation and its Pharmacokinetics and Pharmacodynamics Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Prosulpride Degradation & Impurity Analysis: A Technical Support Resource
Disclaimer: Information on the specific degradation pathways and impurities of prosulpride is not extensively available in publicly accessible scientific literature. This technical support center provides a comprehensive guide based on established principles of pharmaceutical stability testing and analysis of structurally related substituted benzamide compounds. The degradation pathways, impurity data, and specific analytical parameters presented are illustrative and intended to serve as a practical guide for researchers initiating studies on this compound or similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for this compound?
Forced degradation studies, also known as stress testing, are crucial for several reasons:
-
Elucidation of Degradation Pathways: To identify the likely degradation products of this compound under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal stress). This helps in understanding the intrinsic stability of the molecule.
-
Development of Stability-Indicating Methods: The degradation samples are used to develop and validate an analytical method (typically HPLC or UPLC) that can accurately separate and quantify the active pharmaceutical ingredient (API) from its impurities and degradation products.
-
Formulation and Packaging Development: Understanding how this compound degrades helps in selecting appropriate excipients, manufacturing processes, and packaging to ensure the stability of the final drug product.
-
Regulatory Compliance: Regulatory agencies like the ICH and FDA require forced degradation studies as part of the drug development and registration process to demonstrate the specificity of the analytical methods used for stability testing.
Q2: Which analytical techniques are most suitable for analyzing this compound and its impurities?
The most common and powerful techniques for the analysis of this compound and its degradation products include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating and quantifying the drug substance from its impurities. A well-developed stability-indicating HPLC/UPLC method is essential for routine quality control and stability studies.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification of unknown impurities and degradation products by providing molecular weight and fragmentation information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[1][2] It provides detailed information about the chemical structure of the molecules.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile or semi-volatile impurities that may be present.
Q3: What are the typical stress conditions applied in a forced degradation study of a substituted benzamide like this compound?
Based on the functional groups present in this compound (amide, sulfonamide, ether, and secondary amine), the following stress conditions are recommended:
-
Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C).
-
Base Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 M NaOH) at room or elevated temperatures. The amide linkage in this compound is susceptible to base hydrolysis.
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. The sulfide group is a potential site for oxidation.
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 60-105 °C).
-
Photolytic Degradation: Exposing the drug substance in solution and as a solid to UV and visible light, as per ICH Q1B guidelines.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor, the temperature, or the duration of the study. For hydrolysis, refluxing may be necessary. |
| Complete degradation of this compound. | Stress conditions are too harsh. | Decrease the concentration of the stressor, the temperature, or the duration of the study. Perform a time-point study to find the optimal degradation level (typically 5-20%). |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition. | Optimize the mobile phase pH to ensure proper ionization of this compound and its impurities. Adjust the organic modifier gradient to improve separation. |
| Column overloading. | Reduce the concentration of the sample being injected. | |
| Inconsistent retention times. | Fluctuation in column temperature or mobile phase composition. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. |
| Difficulty in identifying an unknown impurity by LC-MS. | Low concentration of the impurity. | Concentrate the sample or use a more sensitive mass spectrometer. |
| Complex fragmentation pattern. | Perform MS/MS experiments at different collision energies to obtain more structural information. Isolate the impurity using preparative HPLC for NMR analysis. |
Hypothetical Degradation Pathways and Impurity Analysis
Based on the chemical structure of this compound and general knowledge of drug degradation, the following table summarizes potential degradation products that could be investigated.
Table 1: Hypothetical Degradation Products of this compound
| Stress Condition | Potential Degradation Pathway | Hypothetical Impurity | Notes |
| Acid/Base Hydrolysis | Amide bond cleavage | 2-amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(propylsulfonyl)benzoic acid and corresponding amine fragment | The amide linkage is a common site for hydrolysis. |
| Oxidation | Oxidation of the sulfide to sulfoxide and then sulfone | This compound sulfoxide, this compound sulfone | The sulfur atom is susceptible to oxidation by peroxides. |
| Photolysis | Photolytic cleavage or rearrangement | Could involve cleavage of the C-S bond or modifications to the aromatic rings. | The specific products would depend on the wavelength of light and the presence of photosensitizers. |
| Thermal Degradation | Dealkylation or other cleavage reactions | Various smaller fragments resulting from the breakdown of the molecule at high temperatures. | The specific products are often complex and require advanced analytical techniques for identification. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound pure drug substance
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath
-
Hot air oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Heat the solution in a water bath at 80°C for 24 hours.
-
Withdraw samples at different time points (e.g., 2, 4, 8, 24 hours), cool, and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at different time points, cool, and neutralize with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at different time points and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours.
-
Dissolve the stressed solid in methanol and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Illustrative):
-
Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (or a wavelength determined from the UV spectrum of this compound)
-
Injection Volume: 10 µL
Method Development and Validation:
-
Inject the unstressed this compound solution to determine its retention time.
-
Inject the samples from the forced degradation studies.
-
Evaluate the chromatograms for the separation of the main peak from any degradation product peaks.
-
Optimize the mobile phase composition, pH, and gradient to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Validate the final method as per ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Hypothetical Degradation Pathways of this compound.
Caption: Experimental Workflow for Impurity Profiling.
References
Technical Support Center: Prosulpride Stability and Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent stability and solubility of Prosulpride. Due to the limited availability of specific data for this compound, information on its close structural analog, Sulpiride, is used as a scientifically relevant proxy to provide quantitative insights.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the aqueous solubility of this compound?
A1: The aqueous solubility of this compound, a weakly basic compound, is highly dependent on pH. Its solubility is expected to be significantly higher in acidic environments where the molecule becomes protonated, forming a more soluble salt. As the pH increases towards and beyond its pKa, the proportion of the un-ionized, less soluble free base form increases, leading to a decrease in solubility. For instance, the solubility of the related compound Sulpiride is moderate at a low pH and decreases as the pH rises[1].
Q2: At what pH is this compound most stable in aqueous solutions?
A2: Based on general knowledge of benzamide stability and data from related compounds like Sulpiride, this compound is expected to be most stable in the neutral to slightly acidic pH range. Extreme acidic and alkaline conditions are likely to catalyze hydrolytic degradation of the amide bond. Studies on Sulpiride have shown that its degradation is more favored in acidic solutions when subjected to certain stress conditions[2][3].
Q3: What are the likely degradation pathways for this compound at different pH values?
A3: The primary degradation pathway for this compound under hydrolytic stress (acidic or basic conditions) is the cleavage of the amide bond. This would result in the formation of 2-methoxy-5-(propylsulfamoyl)benzoic acid and (1-ethylpyrrolidin-2-yl)methanamine. The rate of this hydrolysis is pH-dependent.
Q4: Can I use buffers to control the pH of my this compound solution? What should I consider?
A4: Yes, using buffers is the recommended method for maintaining a specific pH. However, it is crucial to select a buffer system that does not interact with this compound. Phosphate and citrate buffers are commonly used. It is advisable to perform a preliminary compatibility study to ensure the buffer components do not catalyze degradation or form insoluble complexes with this compound.
Troubleshooting Guides
Issue 1: Low Solubility of this compound in Neutral Media
-
Problem: Difficulty dissolving this compound in aqueous solutions at or near neutral pH for in vitro assays.
-
Cause: this compound is a weakly basic drug and exhibits poor solubility in its un-ionized form, which is predominant at neutral and alkaline pH.
-
Solution:
-
Lower the pH: The most effective way to increase the solubility of this compound is to lower the pH of the solution. By preparing the solution in a slightly acidic buffer (e.g., pH 4-5), you can significantly enhance its solubility.
-
Use of Co-solvents: If adjusting the pH is not feasible for your experiment, consider using a co-solvent system. A small percentage of a water-miscible organic solvent like ethanol, propylene glycol, or DMSO can help to increase the solubility. However, the concentration of the co-solvent should be carefully optimized to avoid any interference with your experimental system.
-
Salt Formation: If you are working with the free base of this compound, consider using a pharmaceutically acceptable salt form (e.g., hydrochloride salt), which will have a higher intrinsic aqueous solubility.
-
Issue 2: this compound Degradation Observed During Experiments
-
Problem: Loss of this compound concentration over time in prepared solutions.
-
Cause: this compound may be undergoing hydrolytic degradation, especially if the solution is at an extreme pH (highly acidic or alkaline) or exposed to high temperatures.
-
Solution:
-
pH Control: Ensure your solution is buffered to a pH range where this compound has optimal stability (typically neutral to slightly acidic). Avoid preparing stock solutions in strong acids or bases unless absolutely necessary for a short-term procedure.
-
Temperature Control: Store this compound solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Freshly Prepared Solutions: For sensitive experiments, it is always best to use freshly prepared solutions of this compound.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to protect against oxidative degradation.
-
Data Presentation
Table 1: pH-Solubility Profile of Sulpiride (as a proxy for this compound)
| pH | Solubility Classification | Approximate Solubility (µg/mL) |
| 1.2 | Moderately Soluble | > 1000 |
| 4.5 | Sparingly Soluble | ~3065[1] |
| 6.8 | Sparingly Soluble | ~8433[1] |
| 7.4 | Very Sparingly Soluble | > 51.2[4] |
| Water | Very Sparingly Soluble | ~10596[1] |
Disclaimer: The data presented is for Sulpiride and is intended to provide a general understanding of the pH-solubility relationship for this compound due to their structural similarity.
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 3.0, 5.0, 7.0, 9.0).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate sealed containers (e.g., glass vials).
-
Equilibration: Place the containers in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the suspensions to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered samples with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Forced Degradation Study (Hydrolysis)
-
Preparation of Stress Solutions: Prepare solutions of 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and purified water (neutral).
-
Sample Preparation: Dissolve a known amount of this compound in each of the stress solutions to a final concentration of approximately 1 mg/mL.
-
Incubation: Store the solutions at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: At each time point, withdraw an aliquot and immediately neutralize it (acidic samples with NaOH, alkaline samples with HCl) to stop the degradation reaction.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining percentage of this compound and to detect the formation of any degradation products.
Mandatory Visualizations
Caption: Experimental workflows for determining the pH-solubility profile and conducting forced degradation studies of this compound.
Caption: Logical relationship between pH, protonation state, solubility, and stability of this compound.
References
- 1. chemrj.org [chemrj.org]
- 2. Degradation of sulpiride in water by the UV/chlorine process: kinetics, reaction mechanism, and transformation pathways - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Degradation of sulpiride in water by the UV/chlorine process: kinetics, reaction mechanism, and transformation pathways - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Sulpiride | C15H23N3O4S | CID 5355 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Amisulpride and Sulpiride Receptor Binding Profiles
Introduction: This guide provides a detailed comparison of the receptor binding profiles of two benzamide antipsychotic agents, amisulpride and its predecessor, sulpiride. While the initial topic specified "prosulpride," a thorough review of scientific literature yielded no data for a compound of that name, suggesting a possible typographical error. Given their structural and pharmacological similarities, sulpiride serves as a relevant and informative comparator to amisulpride. Both medications are utilized in the management of schizophrenia, with their therapeutic actions and side-effect profiles largely dictated by their interactions with various neurotransmitter receptors. This document outlines their respective binding affinities, the experimental methods used to determine these affinities, and visual representations of these interactions.
Quantitative Receptor Binding Profiles
The following table summarizes the in vitro binding affinities (Ki, in nM) of amisulpride and sulpiride for key dopamine and serotonin receptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Amisulpride (Ki, nM) | Sulpiride (Ki, nM) | Key Differences & Notes |
| Dopamine Receptors | |||
| Dopamine D2 | 1.3 - 2.8[1] | 9.2 (L-Sulpiride)[1], 15 (S-Sulpiride), 29[2], 181[3] | Amisulpride demonstrates a 5- to 10-fold higher affinity for D2 receptors compared to sulpiride[1]. |
| Dopamine D3 | 2.4 - 3.2[1] | 13 (S-Sulpiride), 17.5[3], 20 (L-Sulpiride)[1] | Both drugs are potent D3 antagonists, but amisulpride's affinity is significantly higher. |
| Dopamine D4 | Low Affinity[4] | Low Affinity[4] | Sulpiride has some low-affinity D4 antagonist properties[4]. |
| Dopamine D1 | No Affinity[4] | 50,000[2] | Both compounds are highly selective for D2-like receptors over D1 receptors. |
| Serotonin Receptors | |||
| Serotonin 5-HT7 | Potent Antagonist[4] | No Significant Affinity[1][5] | Amisulpride's antagonism at 5-HT7 receptors may contribute to its antidepressant effects, a feature not prominent with sulpiride[1][4]. |
| Serotonin 5-HT2A | Weak Binding / No Affinity[1][4] | No Significant Affinity[1][5] | The lack of significant 5-HT2A binding distinguishes these benzamides from many other atypical antipsychotics[6]. |
| Other Receptors | |||
| Adrenergic α1 | No Affinity[4] | No Significant Affinity[1] | |
| Histaminergic H1 | No Affinity[4] | No Significant Affinity[1] | |
| Cholinergic (Muscarinic) | No Affinity[4] | No Significant Affinity[1] |
Summary of Key Differences:
-
D2/D3 Affinity: Amisulpride exhibits a substantially higher affinity for both D2 and D3 dopamine receptors compared to sulpiride[1].
-
Serotonin 5-HT7 Receptor: Amisulpride is a potent 5-HT7 receptor antagonist, which is believed to contribute to its antidepressant properties. Sulpiride lacks this activity[1][4].
-
Receptor Selectivity: Both drugs are highly selective for D2/D3 receptors, with negligible affinity for D1, adrenergic, histaminergic, or cholinergic receptors[1][4]. This high selectivity contributes to a side effect profile that is generally more tolerable than older, less selective antipsychotics[5].
Experimental Protocols
The binding affinity data presented above is typically generated using competitive radioligand binding assays . This technique is considered the gold standard for quantifying the interaction between a drug and its receptor target.
Objective: To determine the affinity (Ki) of a test compound (e.g., amisulpride or sulpiride) for a specific receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for that receptor.
Materials:
-
Receptor Source: Homogenized tissue or cell membranes from cell lines engineered to express a high density of the target receptor (e.g., human cloned D2 receptors expressed in CHO cells).
-
Radioligand: A specific ligand for the target receptor that has been labeled with a radioactive isotope (e.g., [3H]-spiperone for D2/D3 receptors).
-
Test Compound: The unlabeled drug to be tested (amisulpride or sulpiride) at various concentrations.
-
Incubation Buffer: A buffer solution with a specific pH and ionic composition to ensure optimal receptor binding.
-
Filtration Apparatus: A device to rapidly separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity trapped on the filters.
Procedure:
-
Preparation: A suspension of the receptor-containing membranes is prepared in the incubation buffer.
-
Incubation: The membrane suspension is incubated in reaction tubes with:
-
A fixed concentration of the radioligand.
-
A range of concentrations of the unlabeled test compound.
-
A control group with only the radioligand to determine total binding.
-
A control group with the radioligand and a high concentration of a known potent unlabeled ligand to determine non-specific binding.
-
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the experimental workflow for determining receptor binding affinity and the logical relationship of the drugs' binding profiles to their clinical effects.
Caption: Workflow of a Competitive Radioligand Binding Assay.
Caption: Receptor Binding Profiles and Associated Clinical Effects.
References
- 1. Page loading... [wap.guidechem.com]
- 2. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. psychscenehub.com [psychscenehub.com]
- 5. What is the mechanism of Sulpiride? [synapse.patsnap.com]
- 6. How do we choose between atypical antipsychotics? The advantages of amisulpride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Sulpiride and its Levorotatory Enantiomer, Levosulpiride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the antipsychotic agent Sulpiride and its levorotatory enantiomer, Levosulpiride. While direct comparative in vivo studies for "Prosulpride" are not available in the current scientific literature, it is widely understood that Sulpiride is a racemic mixture, and its pharmacologically active form is the levo-enantiomer, Levosulpiride. This comparison, therefore, focuses on the differential effects of the racemic mixture (Sulpiride) and its isolated active component (Levosulpiride), with additional context provided by the related benzamide derivative, Amisulpride.
Executive Summary
Sulpiride, a substituted benzamide, exerts its antipsychotic effects primarily through the selective antagonism of dopamine D2 receptors.[1][2] Levosulpiride, as the isolated levorotatory enantiomer, exhibits greater central antidopaminergic activity and a more favorable side-effect profile compared to the racemic mixture.[3] This is attributed to its higher affinity and selectivity for dopamine D2 and D3 receptors.[1] Amisulpride, a structurally similar compound, also demonstrates high selectivity for D2/D3 receptors and is noted for its efficacy against both positive and negative symptoms of schizophrenia.[4][5][6] The primary in vivo differences lie in their receptor binding affinities, impact on prolactin levels, and propensity to induce extrapyramidal symptoms.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data gathered from in vivo and in vitro studies.
Table 1: Comparative Receptor Affinity (Ki, nM)
| Compound | Dopamine D2 Receptor | Dopamine D3 Receptor | Serotonin Receptors | Other Receptors |
| Sulpiride (racemic) | 9.2 (L-Sulpiride) | 25 (L-Sulpiride) | No significant affinity | No significant affinity for adrenergic, cholinergic, or histaminergic receptors.[1] |
| Levosulpiride | Higher than racemic Sulpiride | Higher than racemic Sulpiride | Moderate 5-HT4 receptor agonist activity.[7][8] | - |
| Amisulpride | 1.3 - 2.8 | 2.4 - 3.2 | Potent 5-HT7 antagonist.[9] | Weak affinity for α2 and 5-HT2a receptors.[1] |
Note: Lower Ki values indicate higher binding affinity. Data for Sulpiride is presented for its active levo-enantiomer for a more direct comparison.[1]
Table 2: Comparative In Vivo Effects
| Parameter | Sulpiride | Levosulpiride | Amisulpride |
| Dopamine D2/D3 Receptor Occupancy | Dose-dependent | Greater central antidopaminergic activity than racemic form.[3] | Preferential binding in the limbic system over the striatum.[10][11] |
| Effect on Prolactin Levels | Significant increase.[12][13] | Significant elevation.[14] | Significant increase. |
| Propensity for Extrapyramidal Symptoms (EPS) | Present, but may be lower than typical antipsychotics.[4] | Lower incidence compared to racemic form.[3] | Lower risk compared to other atypical antipsychotics.[6][11] |
Experimental Protocols
Dopamine Receptor Binding Affinity Studies
Objective: To determine the binding affinity of the compounds to dopamine D2 and D3 receptors.
Methodology:
-
Receptor Preparation: Cloned human or rat dopamine D2 and D3 receptors are expressed in cell lines (e.g., CHO or HEK293 cells).
-
Radioligand Binding Assay: Cell membranes expressing the receptors are incubated with a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of the test compound (Sulpiride, Levosulpiride, or Amisulpride).
-
Incubation and Washing: The mixture is incubated to allow for competitive binding. Unbound ligand is then removed by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.[1]
In Vivo Assessment of Prolactin Levels
Objective: To measure the effect of drug administration on serum prolactin levels in animal models or human subjects.
Methodology:
-
Subjects: Healthy volunteers or animal models (e.g., rats).
-
Drug Administration: A single dose of the test compound (Sulpiride, Levosulpiride, or Amisulpride) is administered, typically orally or via injection.
-
Blood Sampling: Blood samples are collected at baseline and at various time points post-administration.
-
Prolactin Measurement: Serum prolactin concentrations are determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Changes in prolactin levels from baseline are calculated and compared between treatment groups.[13]
Assessment of Extrapyramidal Symptoms (EPS)
Objective: To evaluate the propensity of the compounds to induce movement-related side effects.
Methodology (Animal Models):
-
Catalepsy Test: Rodents are placed in an unusual posture (e.g., with forepaws on a raised bar), and the time taken to correct the posture is measured. A longer duration indicates a higher cataleptic effect, which is a proxy for parkinsonian-like side effects.
-
Vacuous Chewing Movements (VCMs): Chronic administration of the drug is performed, and the frequency of purposeless chewing movements is observed as a model for tardive dyskinesia.
Methodology (Clinical Studies):
-
Rating Scales: Standardized clinical rating scales such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS) for akathia, and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia are used to assess and quantify EPS in patients.[15][16][17][18][19]
Mandatory Visualization
Caption: Dopaminergic signaling and the antagonistic action of Sulpiride/Levosulpiride.
Caption: Workflow for the comparative evaluation of novel antipsychotic agents.
Conclusion
The available evidence strongly suggests that Levosulpiride offers a therapeutic advantage over racemic Sulpiride due to its higher affinity for dopamine D2/D3 receptors and a potentially lower incidence of extrapyramidal side effects.[3] Both compounds, however, are associated with a significant increase in prolactin levels, a common side effect of D2 receptor antagonists.[13][14] Amisulpride presents a comparable, and in some cases superior, profile with demonstrated efficacy against both positive and negative symptoms of schizophrenia and a favorable side-effect profile.[4][5] For researchers and drug development professionals, the focus on isolating specific enantiomers with higher target affinity and improved safety profiles, as exemplified by Levosulpiride, represents a key strategy in the development of next-generation antipsychotic agents. Future in vivo studies directly comparing Levosulpiride with other atypical antipsychotics are warranted to further delineate its precise therapeutic niche.
References
- 1. Page loading... [wap.guidechem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Levosulpiride: a review of its clinical use in psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seragpsych.com [seragpsych.com]
- 5. researchgate.net [researchgate.net]
- 6. Amisulpride a selective dopamine antagonist and atypical antipsychotic: results of a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levosulpiride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. psychscenehub.com [psychscenehub.com]
- 10. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Possible mixed agonist--antagonist activity of D-sulpiride at dopamine receptor level in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of sulpiride on serum prolactin levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Levosulpiride and Serum Prolactin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Side Effects: How to Identify Extrapyramidal Effects [webmd.com]
- 16. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Extrapyramidal Symptoms: What Causes Them and How to Stop Them [healthline.com]
- 18. Extrapyramidal symptoms - Wikipedia [en.wikipedia.org]
- 19. Extrapyramidal symptoms are serious side-effects of antipsychotic and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Prosulpride (as Sulpiride) and Haloperidol for Researchers
This guide provides a detailed, data-driven comparison of the atypical antipsychotic Prosulpride, represented by its closely related and well-studied compound Sulpiride, and the typical antipsychotic Haloperidol. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective pharmacological profiles, clinical efficacy, and side-effect liabilities, supported by experimental data and detailed methodologies.
Executive Summary
Sulpiride, a substituted benzamide, and Haloperidol, a butyrophenone, both exert their primary antipsychotic effects through antagonism of the dopamine D2 receptor. However, their broader receptor interaction profiles and consequent clinical effects diverge significantly. Haloperidol is a potent D2 antagonist with high affinity, leading to robust efficacy against positive symptoms of schizophrenia but also a high propensity for extrapyramidal side effects (EPS). Sulpiride demonstrates a more selective affinity for D2-like receptors and is associated with a lower incidence of motor side effects. This guide will delve into the nuances of their receptor binding affinities, downstream signaling effects, and clinical trial outcomes to provide a clear comparative analysis.
Receptor Binding Profiles
The affinity of a drug for various neurotransmitter receptors is a key determinant of its therapeutic efficacy and side-effect profile. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. The following table summarizes the Ki values for Sulpiride and Haloperidol across a range of relevant central nervous system receptors.
| Receptor | Sulpiride (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D1 | ~ 45,000 | >1000 |
| Dopamine D2 | ~15 - 29 | 0.66 - 2.84 |
| Dopamine D3 | ~13 | 0.7 |
| Dopamine D4 | 1000 | 5 - 10 |
| Serotonin 5-HT1A | >10,000 | 3600 |
| Serotonin 5-HT2A | >10,000 | 36 - 120 |
| Serotonin 5-HT2C | >10,000 | 4700 |
| α1-Adrenergic | >10,000 | 11 |
| Histamine H1 | >10,000 | 400 |
| Muscarinic M1 | >10,000 | >10,000 |
| Data compiled from multiple sources.[1][2][3][4] |
Key Observations:
-
Dopamine D2/D3 Receptors: Both drugs exhibit high affinity for D2 and D3 receptors. Haloperidol's affinity for the D2 receptor is notably higher (lower Ki value) than that of Sulpiride.[1][2]
-
Receptor Selectivity: Sulpiride demonstrates high selectivity for the D2-like dopamine receptors with negligible affinity for serotonin, adrenergic, histamine, and muscarinic receptors.[1] In contrast, Haloperidol shows significant affinity for α1-adrenergic and moderate affinity for serotonin 5-HT2A and histamine H1 receptors, which can contribute to side effects like orthostatic hypotension and sedation.[3][4]
Experimental Protocol: Radioligand Binding Assay
The Ki values presented were determined using radioligand binding assays. A typical protocol for a dopamine D2 receptor binding assay is as follows:
-
Tissue Preparation: Membranes from cells expressing the human dopamine D2 receptor (e.g., CHO-K1 cells) or from striatal tissue of laboratory animals (e.g., rats) are prepared. The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes, which are then resuspended.
-
Radioligand: A radiolabeled ligand with high affinity for the D2 receptor, such as [3H]-Spiperone or [3H]-Raclopride, is used.
-
Incubation: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Sulpiride or Haloperidol).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Signaling Pathways
The interaction of Sulpiride and Haloperidol with the dopamine D2 receptor initiates intracellular signaling cascades that ultimately mediate their therapeutic and adverse effects.
Dopamine D2 Receptor Downstream Signaling
The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon agonist binding, this leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channel activity. However, D2 receptor signaling is more complex, also involving a G-protein-independent pathway mediated by β-arrestin. Antagonists like Sulpiride and Haloperidol block both of these pathways.
Mechanism of Extrapyramidal Side Effects (EPS)
The nigrostriatal dopamine pathway is crucial for motor control. Strong antagonism of D2 receptors in this pathway by Haloperidol disrupts the balance between dopamine and acetylcholine, leading to an excess of cholinergic activity. This imbalance is the primary cause of acute EPS such as dystonia, akathisia, and parkinsonism.[6][7] Sulpiride's lower affinity for D2 receptors and potentially faster dissociation kinetics may contribute to its lower propensity to cause EPS.[8]
Clinical Efficacy and Safety
Numerous clinical trials have compared the efficacy and safety of Sulpiride (and related compounds like Amisulpride) with Haloperidol in the treatment of schizophrenia.
| Outcome Measure | Sulpiride / Amisulpride | Haloperidol |
| Positive Symptoms (BPRS/PANSS) | Similar efficacy | Similar efficacy |
| Negative Symptoms (PANSS) | Often superior improvement | Less improvement |
| Extrapyramidal Side Effects (SAS) | Significantly lower incidence | Significantly higher incidence |
| Prolactin Elevation | Can cause significant elevation | Can cause elevation |
| Sedation | Generally less sedating | Can be sedating |
| Weight Gain | Moderate risk | Lower risk |
| BPRS: Brief Psychiatric Rating Scale; PANSS: Positive and Negative Syndrome Scale; SAS: Simpson-Angus Scale. Data from multiple clinical trials. |
Key Findings from Clinical Trials:
-
In a double-blind, cross-over study of 20 chronic schizophrenic patients, Sulpiride (median dose 2000 mg/day) showed an antipsychotic effect not significantly different from Haloperidol (median dose 12 mg/day). However, extrapyramidal side-effects were significantly less frequent during the initial four weeks of Sulpiride treatment.[8][9]
-
Another double-blind study comparing Amisulpride (a related substituted benzamide) with Haloperidol in 191 patients with acute exacerbations of schizophrenia found that while both were effective against positive symptoms, Amisulpride was significantly more effective in improving negative symptoms and caused significantly less parkinsonism.[10]
Experimental Protocol: Double-Blind, Crossover Clinical Trial
A common design for comparing two active treatments is the double-blind, crossover trial. The following outlines a typical methodology for a Sulpiride vs. Haloperidol study in schizophrenia.
-
Patient Selection: Patients with a confirmed diagnosis of schizophrenia (e.g., according to DSM-5 criteria) are screened. Inclusion criteria may include age range and a minimum baseline score on a psychiatric rating scale (e.g., BPRS). Exclusion criteria would typically include severe medical conditions, substance use disorders, and pregnancy.
-
Randomization: Eligible patients are randomly assigned to one of two treatment sequences (e.g., Sulpiride then Haloperidol, or Haloperidol then Sulpiride).
-
Blinding: Both the patients and the investigators are blinded to the treatment allocation. This is typically achieved by using identical-looking capsules or tablets for both drugs.
-
Treatment Periods: Each patient receives one of the study drugs for a predefined period (e.g., 12 weeks).
-
Washout Period: Following the first treatment period, there is a washout period where patients receive no study medication to allow for the elimination of the first drug from their system.
-
Crossover: Patients then receive the other study drug for the second treatment period.
-
Assessments: Efficacy (e.g., using BPRS and PANSS) and safety (e.g., using the Simpson-Angus Scale for EPS and monitoring vital signs and lab values) are assessed at regular intervals throughout both treatment periods.
-
Data Analysis: The data are analyzed to compare the effects of the two treatments within the same group of patients.
Conclusion
The choice between Sulpiride and Haloperidol involves a trade-off between efficacy against positive symptoms and the risk of debilitating side effects. Haloperidol's potent D2 antagonism makes it a highly effective agent for controlling psychosis, but this comes at the cost of a high incidence of extrapyramidal symptoms.[6][7] Sulpiride, with its more selective D2/D3 receptor profile, offers comparable efficacy for positive symptoms and often superior efficacy for negative symptoms, with a significantly lower burden of motor side effects.[8][9][10] This makes Sulpiride a valuable alternative, particularly for patients who are sensitive to the extrapyramidal effects of typical antipsychotics. For drug development professionals, the distinct profiles of these two compounds underscore the importance of receptor selectivity in optimizing the therapeutic index of antipsychotic agents. Future research may focus on developing compounds with even more refined receptor interaction profiles to further enhance efficacy while minimizing adverse effects.
References
- 1. (S)-(-)-Sulpiride | Non-selective Dopamine Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thecarlatreport.com [thecarlatreport.com]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Pathophysiological Mechanisms of Antipsychotic-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. LRRK2 mediates haloperidol-induced changes in indirect pathway striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Validating In Vitro Findings of Sulpiride in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antipsychotic drug Sulpiride with two key alternatives, Amisulpride and Risperidone. By examining their in vitro mechanisms and validating these findings with in vivo data from animal models, this document aims to offer an objective resource for researchers in the field of neuropharmacology and drug development. The following sections detail the molecular actions, efficacy in established behavioral paradigms, and the experimental protocols used to generate this data.
In Vitro Profile: Receptor Binding and Functional Assays
The primary in vitro mechanism of action for Sulpiride and its comparators involves their interaction with dopamine and serotonin receptors. Sulpiride and Amisulpride are selective antagonists of the dopamine D2 and D3 receptors.[1][2] In contrast, Risperidone is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[3][4][5]
The affinity of these compounds for their respective receptors is a key determinant of their pharmacological profile. At low doses, Sulpiride and Amisulpride preferentially block presynaptic D2/D3 autoreceptors, which leads to an increase in dopamine release. At higher doses, they act as antagonists at postsynaptic D2/D3 receptors, inhibiting dopaminergic neurotransmission.[6] This dual action is believed to contribute to their efficacy against both negative and positive symptoms of schizophrenia. Risperidone's high affinity for 5-HT2A receptors, in addition to its D2 antagonism, is a hallmark of atypical antipsychotics and is thought to contribute to its efficacy and side-effect profile.[3][7]
| Compound | Primary Targets | Receptor Binding Affinity (Ki, nM) |
| Sulpiride | Dopamine D2/D3 | D2: ~0.015, D3: ~0.013[8] |
| Amisulpride | Dopamine D2/D3 | D2: 2.8, D3: 3.2[1][6] |
| Risperidone | Dopamine D2, Serotonin 5-HT2A | D2: 3.2, 5-HT2A: 0.2[3] |
In Vivo Validation: Efficacy in Animal Models
The in vitro findings for Sulpiride and its alternatives have been extensively validated in various animal models that mimic aspects of psychiatric disorders. These models are crucial for predicting clinical efficacy and understanding the behavioral consequences of receptor modulation.
Animal Models of Schizophrenia
Conditioned Avoidance Response (CAR): This test is a classic model for predicting antipsychotic activity. Drugs that reduce the avoidance response without impairing the escape response are considered to have antipsychotic potential. Amisulpride has been shown to be effective in this model.[9]
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. Antipsychotic drugs can restore normal PPI in animal models.
Animal Models of Depression
Forced Swim Test (FST): This model is widely used to screen for antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect.
Learned Helplessness: This model assesses an animal's response to uncontrollable stress, a paradigm relevant to depression.
| Compound | Animal Model | Key Findings | Effective Dose (ED50 or effective dose range) |
| Sulpiride | Conditioned Avoidance Response | Generalizes to the effects of (S)-amisulpride | ED50 = 12.67 mg/kg[10] |
| Amisulpride | Drug Discrimination | (S)-amisulpride is more potent than the racemic mixture or (R)-isomer | (S)-amisulpride ED50 = 1.77 mg/kg[10] |
| Risperidone | Social Interaction Test (Rats) | Increases social interaction behaviors in unfamiliar rats | 0.0625 mg/kg[11] |
| Risperidone | Social Interaction (PCP-induced deficits) | Partially reverses social deficits | 0.02-0.63 mg/kg (subchronic)[12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for In Vivo Behavioral Testing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-Sulpiride, D2-like dopamine antagonist (CAS 23672-07-3) | Abcam [abcam.com]
- 9. Amisulpride the 'atypical' atypical antipsychotic--comparison to haloperidol, risperidone and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (S)-amisulpride as a discriminative stimulus in C57BL/6 mice and its comparison to the stimulus effects of typical and atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of atypical antipsychotic agents on social behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Amisulpride Against Other Atypical Antipsychotics: A Comparative Guide
A Note on Terminology: The term "Prosulpride" does not correspond to a recognized atypical antipsychotic in current pharmacological literature. It is highly probable that this is a typographical error for Amisulpride , a well-established second-generation (atypical) antipsychotic. This guide will proceed under the assumption that the intended subject of comparison is Amisulpride. Amisulpride is a unique substituted benzamide derivative, distinguished from many other atypical antipsychotics by its pharmacological profile.[1][2]
This guide provides a comparative analysis of Amisulpride against other commonly prescribed atypical antipsychotics, with a focus on pharmacological mechanisms, clinical efficacy, and side-effect profiles, supported by experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action and Receptor Binding Profiles
Atypical antipsychotics exert their therapeutic effects primarily through the modulation of dopaminergic and serotonergic pathways.[3][4] Unlike most other atypical agents that exhibit a stronger affinity for serotonin 5-HT2A receptors than for dopamine D2 receptors, Amisulpride is a highly selective antagonist of dopamine D2 and D3 receptors.[1][5] It possesses no significant affinity for serotonin, adrenergic, histamine, or cholinergic receptors, which contributes to its distinct side-effect profile.[1][6]
At high doses (400-800 mg/day), Amisulpride blocks postsynaptic D2/D3 receptors in the limbic system, alleviating the positive symptoms of schizophrenia.[1] At lower doses (e.g., 50 mg/day), it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine transmission and is thought to be effective against negative and depressive symptoms.[1][2]
The following diagram illustrates the generalized signaling pathway following D2 receptor blockade by an antipsychotic agent.
Caption: Generalized Dopamine D2 Receptor Antagonism Pathway.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, nM) for Amisulpride and other selected atypical antipsychotics. Lower Ki values indicate higher binding affinity.
| Drug | D2 | D3 | 5-HT2A | 5-HT1A | H1 | M1 | α1 |
| Amisulpride | 1.3 - 2.4 | 1.3 - 2.4 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Risperidone | 3.3 - 6.3 | 10.6 | 0.16 - 0.5 | 420 | 20 | >10,000 | 0.8 - 2.6 |
| Olanzapine | 11 - 31 | 4.9 | 4 | 1900 | 7 | 1.9 | 19 |
| Quetiapine | 330 - 556 | 457 | 148 | 940 | 11 | 1000 | 7 |
| Aripiprazole | 0.34 - 3.4 | 0.8 | 3.4 - 15 | 4.4 | 60 | >10,000 | 57 |
| Ziprasidone | 4.8 | 7.2 | 0.4 | 3.4 | 47 | >10,000 | 10 |
| Clozapine | 126 - 250 | 455 | 5.4 - 13 | 120 | 6.3 | 1.9 | 7.1 |
(Data compiled from multiple sources. Absolute values may vary between studies based on experimental conditions.)[7][8]
Clinical Efficacy
Comparative clinical trials provide evidence for the efficacy of Amisulpride in treating schizophrenia. A network meta-analysis of 32 oral antipsychotics found Amisulpride to be significantly more effective than many other drugs in reducing overall schizophrenic symptoms.[9] It has also shown particular benefits in addressing negative and depressive symptoms compared to both classic and some atypical neuroleptics.[6][9]
Comparative Efficacy Data
| Comparison | Outcome Measure | Result | Reference |
| Amisulpride vs. Olanzapine | Overall Efficacy | Similar efficacy. | [10][11] |
| Weight Gain | Amisulpride induced significantly less weight gain (MD -2.11 kg). | [10][11] | |
| Glucose Increase | Olanzapine associated with a higher increase in glucose. | [11] | |
| Amisulpride vs. Risperidone | Overall Efficacy | Similar efficacy. | [10][11] |
| Weight Gain | Amisulpride induced less weight gain (MD -0.99 kg). | [10][11] | |
| Amisulpride vs. Ziprasidone | Efficacy (Leaving study early) | Amisulpride more effective (RR 0.21). | [10][11] |
| Amisulpride vs. Haloperidol | BPRS Total Score Improvement | Improvement was significantly greater for Amisulpride (17.0 vs 12.8). | [2] |
(MD = Mean Difference; RR = Relative Risk; BPRS = Brief Psychiatric Rating Scale)
Side-Effect and Tolerability Profiles
The unique receptor binding profile of Amisulpride results in a side-effect profile that differs from other atypical antipsychotics. Due to its low affinity for histaminic and muscarinic receptors, it is associated with minimal sedation and anticholinergic effects.[6][12] While it has a lower propensity for extrapyramidal symptoms (EPS) than typical antipsychotics, they can still occur, particularly at higher doses.[6][13] The most notable side effect is hyperprolactinemia, resulting from potent D2 blockade in the tuberoinfundibular pathway. It is also considered to have a lower risk of significant weight gain and metabolic disturbances compared to agents like olanzapine and risperidone.[5][10][11]
Comparative Side-Effect Incidence
| Side Effect | Amisulpride | Olanzapine | Risperidone | Quetiapine | Aripiprazole |
| Weight Gain (Significant) | Low | High | Moderate | Moderate | Low |
| Extrapyramidal Symptoms (EPS) | Low-Moderate (dose-dependent) | Low | Moderate (dose-dependent) | Very Low | Low (can cause akathisia) |
| Hyperprolactinemia | High | Moderate | High | Low | Low (D2 partial agonism) |
| Sedation | Low | High | Moderate | High | Low |
| Anticholinergic Effects | Very Low | Moderate | Very Low | Moderate | Very Low |
| Orthostatic Hypotension | Low | Moderate | Moderate | Moderate | Moderate |
Pharmacokinetic Properties
The pharmacokinetic profiles of atypical antipsychotics influence their dosing schedules and potential for drug-drug interactions. Amisulpride shows two absorption peaks and has an absolute bioavailability of 48%.[1] It undergoes minimal metabolism, with a low potential for interactions involving the cytochrome P450 (CYP450) enzyme system.[6][14]
Comparative Pharmacokinetic Data
| Parameter | Amisulpride | Olanzapine | Risperidone | Quetiapine | Aripiprazole |
| Bioavailability (%) | 48 | ~60 | ~70 | ~100 | ~87 |
| Time to Peak (hr) | 1 and 3-4 | 5-8 | 1-2 | 1.5 | 3-5 |
| Half-life (hr) | ~12 | 21-54 | 3-20 | 6-7 | 75 |
| Protein Binding (%) | 16 | 93 | 90 | 83 | 99 |
| Primary Metabolism | Minimal | CYP1A2, 2D6 | CYP2D6 | CYP3A4 | CYP3A4, 2D6 |
(Data compiled from multiple sources and represent approximate values.)[1][15][16]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound (e.g., Amisulpride) for a specific receptor (e.g., Dopamine D2).
Objective: To quantify the affinity of a drug for a target receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human recombinant D2 receptor.
-
Radioligand: [³H]Spiperone or [³H]Raclopride.
-
Test Compound: Amisulpride and other antipsychotics, serially diluted.
-
Non-specific binding control: Haloperidol (high concentration).
-
Assay Buffer (e.g., Tris-HCl with physiological salts).
-
Scintillation fluid and vials.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (near its Kd value), and either the assay buffer (for total binding), the non-specific control (for non-specific binding), or the test compound at various concentrations.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Workflow for a Radioligand Receptor Binding Assay.
Conclusion
Amisulpride stands out among atypical antipsychotics due to its selective D2/D3 receptor antagonism and lack of affinity for other neurotransmitter receptors.[1][5] This unique pharmacology translates into a clinical profile characterized by broad efficacy, particularly against negative and depressive symptoms, and a favorable side-effect profile concerning weight gain, sedation, and metabolic issues.[5][6][10][11] However, its propensity to cause hyperprolactinemia is a significant clinical consideration. For researchers and drug development professionals, Amisulpride serves as a key example of how high receptor selectivity can be leveraged to achieve a distinct therapeutic and tolerability profile, differentiating it from the multi-receptor antagonists that constitute the majority of the atypical antipsychotic class.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do we choose between atypical antipsychotics? The advantages of amisulpride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amisulpride the 'atypical' atypical antipsychotic--comparison to haloperidol, risperidone and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy and tolerability of 32 oral antipsychotics for the acute treatment of adults with multi-episode schizophrenia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amisulpride versus other atypical antipsychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Pharmacokinetics of Atypical Antipsychotics: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Prosulpride and Other Benzamides: A Comparative Analysis of In Vitro Potency at Dopamine D2/D3 Receptors
For Immediate Release
This guide provides a comprehensive in vitro potency comparison of prosulpride and other prominent benzamide derivatives, namely amisulpride, sulpiride, nemonapride, and eticlopride. The primary focus of this analysis is the binding affinity of these compounds for dopamine D2 and D3 receptors, which are key targets for the therapeutic action of antipsychotic medications. This document is intended for researchers, scientists, and professionals in the field of drug development.
Summary of In Vitro Potency
The in vitro potency of benzamide derivatives is typically determined through radioligand binding assays, which measure the affinity of a compound for a specific receptor. This affinity is commonly expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
While extensive in vitro data is available for amisulpride, sulpiride, nemonapride, and eticlopride, there is a notable lack of publicly available, direct in vitro binding affinity data for this compound at dopamine D2 and D3 receptors. It is hypothesized that this compound may function as a prodrug, being metabolized in vivo to an active form, which could account for the limited direct in vitro receptor binding information.
The following tables summarize the available in vitro binding affinities (Ki) of the compared benzamides for human dopamine D2 and D3 receptors.
Table 1: Comparative In Vitro Potency (Ki in nM) at Human Dopamine D2 Receptors
| Compound | Dopamine D2 Receptor Ki (nM) | Reference |
| Amisulpride | 2.8 | [1][2] |
| (S)-Sulpiride | ~15 | [3] |
| Nemonapride | 0.16 | [4] |
| Eticlopride | 0.50 | [5] |
| This compound | Data not available |
Table 2: Comparative In Vitro Potency (Ki in nM) at Human Dopamine D3 Receptors
| Compound | Dopamine D3 Receptor Ki (nM) | Reference |
| Amisulpride | 3.2 | [1][2] |
| (S)-Sulpiride | ~13 | [3] |
| Nemonapride | 0.26 | [4] |
| Eticlopride | 0.16 | [5] |
| This compound | Data not available |
Experimental Protocols
The determination of in vitro potency for these benzamides typically involves competitive radioligand binding assays. Below is a detailed methodology for such an assay targeting dopamine D2/D3 receptors.
Protocol: Competitive Radioligand Binding Assay for Dopamine D2/D3 Receptors
1. Materials and Reagents:
-
Receptor Source: Cell membranes from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A tritiated antagonist with high affinity for D2/D3 receptors, such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compounds: this compound and other benzamide derivatives (amisulpride, sulpiride, nemonapride, eticlopride).
-
Non-specific Binding Control: A high concentration of a non-labeled, potent dopamine receptor antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Cell Harvester.
-
Liquid Scintillation Counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
A range of concentrations of the unlabeled test compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[6][7][8][9] Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines the key steps involved in a typical competitive radioligand binding assay.
References
- 1. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S)-Sulpiride, D2-like dopamine antagonist (CAS 23672-07-3) | Abcam [abcam.com]
- 4. Nemonapride - Wikipedia [en.wikipedia.org]
- 5. Eticlopride hydrochloride | Non-selective Dopamine Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Assessing the Selectivity of Prosulpride for D2 vs D3 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional selectivity of prosulpride and other key antipsychotic medications for the dopamine D2 and D3 receptors. The data presented is supported by detailed experimental protocols to aid in the design and interpretation of related research.
Introduction
This compound, a substituted benzamide derivative, is structurally analogous to the atypical antipsychotic amisulpride. Understanding its selectivity for dopamine D2 and D3 receptors is crucial for elucidating its mechanism of action and predicting its clinical profile. This guide assesses the D2/D3 selectivity of this compound, benchmarked against a panel of commonly used antipsychotic drugs.
Data Presentation: Comparative Binding Affinities
Here, we compare the binding affinities of several key antipsychotics for human D2 and D3 receptors.
| Drug | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio (Ki D3 / Ki D2) |
| Amisulpride (this compound analog) | 2.8[1][2] | 3.2[1][2] | 1.14 |
| Aripiprazole | 0.34 | 0.8 | 2.35 |
| Risperidone | 3.2[3] | ~28.8 (9 times weaker than D2)[4] | 9 |
| Olanzapine | 11-31[5] | 11-31[6] | ~1 |
| Clozapine | ~50-100 | ~50-100 | ~1 |
Note: Ki values can vary between studies depending on the experimental conditions (e.g., radioligand used, tissue preparation). The values presented here are representative figures from the cited literature.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of standard protocols used to determine receptor binding affinity and functional selectivity.
Radioligand Displacement Assay
This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human D2 or D3 receptors.
-
Radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol).
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in a buffer solution. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist.
Objective: To assess the functional potency and efficacy of a compound as an agonist, partial agonist, or antagonist at D2 and D3 receptors.
Materials:
-
Cell membranes expressing D2 or D3 receptors.
-
[³⁵S]GTPγS.
-
Test compound.
-
GDP (to ensure G-proteins are in an inactive state at baseline).
-
Assay buffer.
Procedure:
-
Pre-incubation: Membranes are pre-incubated with the test compound and GDP.
-
Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum stimulation) for agonists, or the IC50 for antagonists.
cAMP Assay
This assay measures the functional consequence of D2/D3 receptor activation, which are Gi/o-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional effect of a compound on the downstream signaling of D2 and D3 receptors.
Materials:
-
Whole cells expressing D2 or D3 receptors.
-
Forskolin (an adenylyl cyclase activator to stimulate cAMP production).
-
Test compound.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Cells are plated in a multi-well plate.
-
Pre-treatment: Cells are pre-treated with the test compound.
-
Stimulation: Cells are stimulated with forskolin to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its potency (IC50) and efficacy.
Mandatory Visualization
Signaling Pathways
Dopamine D2 and D3 receptors are both members of the D2-like family of dopamine receptors and are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
References
- 1. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amisulpride | CAS:71675-85-9 | Dopamine D2/D3 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Analysis of the Metabolic Stability of Prosulpride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro metabolic stability of Prosulpride against other atypical antipsychotic agents. Due to the limited availability of direct experimental data for this compound, this analysis leverages data from its structurally similar analogue, Amisulpride, and compares it with established antipsychotics: Olanzapine, Clozapine, and Risperidone. The metabolic stability of a drug candidate is a critical parameter in early drug discovery, influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.
Executive Summary
Metabolic stability, typically assessed through in vitro models such as human liver microsomes (HLM), provides key insights into a drug's susceptibility to biotransformation. This guide presents a summary of the available data on the metabolic stability of selected antipsychotics, outlines the standard experimental protocols for its determination, and visualizes the associated workflows and metabolic pathways.
Based on available literature, Amisulpride, and by extension this compound, is suggested to have high metabolic stability with limited metabolism. In contrast, comparator drugs such as Clozapine and Olanzapine are known to be extensively metabolized, primarily by cytochrome P450 (CYP) enzymes. Risperidone also undergoes significant metabolism, notably through CYP2D6. These differences in metabolic clearance can have significant implications for their clinical use, including dosing regimens and potential for drug-drug interactions.
Quantitative Data on Metabolic Stability
| Compound | In Vitro Half-Life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolizing Enzymes |
| Amisulpride (for this compound) | > 60 (Estimated) | < 10 (Estimated Low Clearance) | Minor metabolism |
| Olanzapine | 27.8 | 89.3 | CYP1A2, CYP2D6, UGT1A4 |
| Clozapine | 13.5 | 181 | CYP1A2, CYP3A4, CYP2C19 |
| Risperidone | 25.1 | 98.6 | CYP2D6, CYP3A4 |
Disclaimer: The data for Amisulpride is an estimation based on qualitative statements from the literature suggesting low metabolic turnover. The data for comparator drugs are compiled from various sources and may vary depending on the specific experimental conditions.
Experimental Protocols
The determination of in vitro metabolic stability is crucial for predicting a drug's pharmacokinetic properties. The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.
Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes to calculate in vitro half-life (t½) and intrinsic clearance (CLint).
Materials:
-
Test compound (this compound or comparator)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Prepare a suspension of human liver microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Pre-warm the microsomal suspension and phosphate buffer to 37°C.
-
In a series of microcentrifuge tubes, add the microsomal suspension.
-
Add the test compound to the tubes to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in individual tubes by adding a cold organic solvent (e.g., 2 volumes of acetonitrile). The '0' minute time point is typically taken immediately after the addition of the test compound and before the addition of NADPH.
-
-
Sample Processing:
-
Vortex the terminated samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analytical Quantification:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
-
Visualizations
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for determining in vitro metabolic stability.
General Pathway of CYP450-Mediated Drug Metabolism
Caption: CYP450-mediated drug metabolism pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
